molecular formula C6H14ClNO2 B7961000 Norleucine hydrochloride

Norleucine hydrochloride

Cat. No.: B7961000
M. Wt: 167.63 g/mol
InChI Key: GJVQLAKDPRPPTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norleucine hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO2 and its molecular weight is 167.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality Norleucine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Norleucine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-aminohexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-2-3-4-5(7)6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVQLAKDPRPPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility Profile of Norleucine Hydrochloride: Aqueous vs. Organic Systems

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile of Norleucine hydrochloride, contrasting its behavior in aqueous versus organic systems. It synthesizes physicochemical principles with practical experimental data to serve researchers in drug development and peptide synthesis.[1]

Technical Guide for Research & Development

Executive Summary

Norleucine (2-aminohexanoic acid) is a non-proteinogenic amino acid widely used as an internal standard in chromatography and a structural probe in protein engineering. Its solubility behavior is strictly dictated by its ionization state. While the zwitterionic free base exhibits limited aqueous solubility and virtual insolubility in organic solvents, Norleucine Hydrochloride (HCl) exhibits a transformed solubility profile. The protonation of the carboxylate group destabilizes the strong zwitterionic crystal lattice, significantly enhancing solubility in water and "unlocking" solubility in polar organic solvents like ethanol and methanol—a critical feature for Solid-Phase Peptide Synthesis (SPPS) and lipophilic drug formulation.

Physicochemical Fundamentals

To predict and manipulate Norleucine solubility, one must understand the competition between Lattice Energy (solid state stability) and Solvation Energy (interaction with solvent).

The Zwitterion vs. The Hydrochloride Salt[2]
  • Norleucine Free Base (Zwitterion): In its neutral state (

    
    ), Norleucine exists as a dipolar ion (
    
    
    
    ). These ions form a rigid electrostatic crystal lattice with high melting points (>300°C) and high lattice energy. This structure is resistant to solvation by organic solvents and has limited solubility in water (~16 g/L).
  • Norleucine Hydrochloride: Acidification converts the carboxylate (

    
    ) to a carboxylic acid (
    
    
    
    ), leaving the amine protonated (
    
    
    ). The species becomes a cation paired with a chloride counterion (
    
    
    ).
    • Effect: The destruction of the internal zwitterionic salt bridge reduces lattice energy. The ionic nature of the chloride salt enhances interaction with water (ion-dipole), while the protonated carboxylic acid moiety allows for hydrogen bonding with polar organic solvents (alcohols).

The Hydrophobic Effect

Norleucine possesses a straight four-carbon butyl side chain (


). This hydrophobic tail limits solubility in pure water compared to shorter-chain amino acids (like Alanine) but enhances affinity for organic solvents once the crystal lattice is broken.

Solubility Data Profile

The following table synthesizes solubility behaviors observed in experimental settings.

Solvent SystemNorleucine Free BaseNorleucine HydrochlorideMechanistic Driver
Water (

)
Sparingly Soluble (~16 g/L at 23°C)Freely Soluble (>100 g/L est.)Free Base: Hydrophobic effect of butyl chain limits solubility.HCl: Strong ion-dipole hydration of

and

overcomes hydrophobic resistance.
Ethanol (Absolute) Practically Insoluble Soluble Free Base: Zwitterionic lattice is too stable for ethanol to break.HCl: Protonated -COOH interacts with EtOH; ionic lattice is weaker.
Methanol Practically Insoluble Freely Soluble High dielectric constant of MeOH solvates the ionic pair better than EtOH.
DMSO Slightly Soluble Soluble DMSO is a powerful polar aprotic solvent that solvates the cationic species effectively.
Diethyl Ether Insoluble Insoluble Solvent polarity is insufficient to overcome ionic interactions in the solid state.

Critical Insight: Historically, Greenberg (1951) noted that hydrochlorides of monoamino-monocarboxylic acids are "extremely soluble" in alcohol compared to their insoluble zwitterions.[2] This is a qualitative distinction; while "extreme" may be relative, the functional solubility allows for chemical processing in alcoholic media.

Mechanistic Visualization

The following diagram illustrates the solvation transition from the insoluble zwitterionic lattice to the solvated hydrochloride species.

SolvationMechanism cluster_0 Solvent Barrier Zwitterion Norleucine Zwitterion (Solid Lattice) NH3+ ... COO- HCl_Addition Addition of HCl (Protonation) Zwitterion->HCl_Addition pH < pKa1 (2.39) Ethanol_Solvation Organic Solvation (H-Bonding + Lipophilic) Moderate Solubility Zwitterion->Ethanol_Solvation BLOCKED (Lattice Energy > Solvation) HCl_Salt Norleucine HCl (Ionic Solid) R-COOH + NH3+ Cl- HCl_Addition->HCl_Salt Lattice Disruption Water_Solvation Aqueous Solvation (Ion-Dipole Dominant) High Solubility HCl_Salt->Water_Solvation H2O Interaction HCl_Salt->Ethanol_Solvation EtOH Interaction

Caption: Transformation of the rigid zwitterionic lattice into the soluble hydrochloride salt, enabling solvation in both aqueous and organic media.

Experimental Protocol: Determination of Solubility

For precise solubility data generation (e.g., for regulatory filing), the Saturation Shake-Flask Method is the gold standard.

Materials
  • Analyte: Norleucine Hydrochloride (Recrystallized, >99% purity).

  • Solvents: HPLC-grade Water, Ethanol (anhydrous), DMSO.

  • Equipment: Orbital shaker with temperature control, 0.45 µm PTFE syringe filters, HPLC-UV or LC-MS.

Workflow
  • Preparation: Add excess Norleucine HCl solid to 5 mL of the target solvent in a glass vial.

  • Equilibration: Agitate at constant temperature (e.g., 25°C ± 0.1°C) for 24–48 hours.

    • Note: Ensure solid phase is always present. If solution becomes clear, add more solid.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a pre-heated 0.45 µm filter (to prevent precipitation during filtration).

  • Quantification: Dilute the supernatant immediately. Analyze via HPLC (C18 column, mobile phase: 0.1% TFA in Water/Acetonitrile).

    • Detection: UV at 210 nm (low sensitivity) or derivatization (e.g., OPA/FMOC) for high sensitivity if solubility is low.

ExperimentalWorkflow Start Start: Excess Solid + Solvent Equilibrate Equilibrate (25°C, 24-48h Shaking) Start->Equilibrate CheckSolid Is Solid Present? Equilibrate->CheckSolid AddSolid Add more Norleucine HCl CheckSolid->AddSolid No Filter Filter (0.45 µm PTFE) or Centrifuge CheckSolid->Filter Yes AddSolid->Equilibrate Dilute Dilute Supernatant (Prevent Precipitation) Filter->Dilute Analyze Quantify (HPLC/LC-MS) Dilute->Analyze

Caption: Standardized workflow for determining thermodynamic solubility limits.

Applications & Implications

  • Peptide Synthesis: In SPPS, Norleucine is often used as a substitute for Methionine to avoid oxidation. The hydrochloride salt's solubility in DMF and NMP (common SPPS solvents) ensures efficient coupling, whereas the free base would precipitate and cause deletion sequences.

  • Crystallization: The differential solubility in Ethanol (Soluble) vs. Ether (Insoluble) is utilized for purification. Norleucine HCl can be dissolved in minimal ethanol and precipitated by adding diethyl ether (antisolvent).

  • Formulation: For parenteral drugs, the HCl salt is preferred to achieve high concentrations in aqueous buffers, avoiding the need for excessive co-solvents.

References

  • Greenberg, D. M. (1951).[2] Amino Acids and Proteins: Theory, Methods, Application. Charles C. Thomas Publisher.[2] (Establishes the principle of high alcohol solubility for amino acid hydrochlorides).

  • National Institute of Health Sciences (Japan) . JP XIV Official Monographs: L-Leucine. Link (Provides comparative solubility data for the structural isomer Leucine, confirming insolubility of the free base in ethanol).

  • Gullapalli, R. P., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. Link (Modern gravimetric data on amino acid solubility in organic systems).

  • PubChem . Compound Summary: Norleucine.[1] National Library of Medicine. Link (Physicochemical properties and pKa values).

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. Link (Detailed analysis of solvent dielectric effects on amino acid solubility).

Sources

Comparative Stability Profile: Norleucine Free Base vs. Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise world of peptide synthesis and protein engineering, L-Norleucine (Nle) serves as a critical tool—primarily as an isostere for Methionine to eliminate oxidation liabilities or as a stable internal standard for amino acid analysis. However, the choice between its Free Base (zwitterionic) and Hydrochloride (HCl) Salt forms is often treated as a trivial procurement detail rather than a strategic process decision.

This guide delineates the physicochemical stability, solubility kinetics, and processing implications of both forms. The core finding is distinct: While the Free Base offers superior solid-state stability and non-hygroscopicity ideal for long-term storage, the HCl salt provides the kinetic solubility required for high-concentration aqueous stock solutions, albeit with a penalty of increased hygroscopicity and acidity.

Physicochemical Landscape

To understand stability, we must first quantify the fundamental differences in the crystal lattice and solution behavior.

Table 1: Comparative Physicochemical Properties[1]
PropertyL-Norleucine (Free Base)L-Norleucine Hydrochloride (HCl)
Molecular Formula


Molecular Weight 131.18 g/mol 167.64 g/mol
CAS Number 327-57-161-90-5
Solid State Form Zwitterionic CrystalIonic Salt Crystal
Melting Point >300°C (Sublimes/Decomposes)>240°C (Decomposes w/o melting)
Aqueous Solubility (25°C) ~16 g/L (Sparingly Soluble)>100 g/L (Highly Soluble)*
Solution pH (10% w/v) ~6.1 (Isoelectric point)~1.0 – 2.0 (Strongly Acidic)
Hygroscopicity Low (Lipophilic side chain)Moderate to High (Critical RH < 60%)

*Note: Solubility of the HCl salt is significantly higher due to the disruption of the strong intermolecular H-bonding network present in the zwitterionic free base lattice.

Stability Mechanisms: The "Lattice vs. Ligand" Trade-off

Solid-State Stability

The Free Base exists as a zwitterion (


). In the crystal lattice, these molecules form strong electrostatic networks (salt bridges) between the ammonium and carboxylate groups of adjacent molecules.
  • Implication: This high lattice energy explains the high melting point (>300°C) and low water solubility. It renders the free base extremely stable against thermal degradation and moisture uptake (non-hygroscopic).

The HCl Salt protonates the carboxyl group (


) effectively, leaving the chloride ion (

) to balance the ammonium (

).
  • Implication: The introduction of the chloride counter-ion disrupts the tight zwitterionic packing. While this dramatically aids dissolution (solubility), it lowers the lattice energy threshold, making the salt more susceptible to moisture uptake (hygroscopicity).

Chemical Reactivity & Oxidation

Norleucine is structurally an isomer of Leucine and Isoleucine, possessing a linear aliphatic side chain.

  • Oxidation: Unlike Methionine, Norleucine lacks a sulfur atom. Both the Free Base and HCl forms are highly resistant to oxidation .

  • Dimerization: The Free Base is chemically inert in storage. The HCl salt, being acidic, can catalyze hydrolysis of impurities if present, but the Norleucine molecule itself remains stable.

Process Decision Logic

The choice of form dictates your downstream workflow. Use the following logic pathway to determine the optimal form for your application.

FormSelection Start Application Requirement Solubility Is High Aqueous Solubility Required? (>20 mg/mL) Start->Solubility Orgn_Synth Organic Synthesis / SPPS? Solubility->Orgn_Synth No Use_HCl SELECT: HCl Salt (High Solubility, Acidic) Solubility->Use_HCl Yes (e.g., Stock Solutions) pH_Sens Is the System pH Sensitive? pH_Sens->Use_HCl No (Buffer will adjust) Use_Free SELECT: Free Base (Stable, Neutral) pH_Sens->Use_Free Yes (Avoid Acid Shock) Orgn_Synth->pH_Sens No (General Buffer) Orgn_Synth->Use_Free Yes (Fmoc Protection/Coupling) Neutralize Protocol: Dissolve HCl Salt then Neutralize with NaOH/DIEA Use_HCl->Neutralize If Solubility AND Neutral pH needed

Caption: Decision matrix for selecting Norleucine form based on solubility limits and downstream pH tolerance.

Experimental Protocols for Stability Validation

As a scientist, you should not rely solely on vendor data. The following protocols allow you to empirically validate the stability profile of your specific lot of Norleucine.

Protocol A: Hygroscopicity Profiling (Dynamic Vapor Sorption - DVS)

Objective: Determine the Critical Relative Humidity (CRH) where the HCl salt begins to deliquesce.

  • Preparation: Dry 10-15 mg of Norleucine (HCl and Free Base samples) in a vacuum oven at 40°C for 4 hours to establish dry mass (

    
    ).
    
  • Instrumentation: Use a DVS analyzer (e.g., SMS DVS Resolution) or a humidity chamber with saturated salt solutions.

  • Cycle:

    • Equilibrate at 0% RH for 60 mins.

    • Step up RH in 10% increments (0% → 90% RH).

    • Hold each step until mass change (

      
      ) is <0.002% per minute.
      
  • Analysis: Plot Isotherm (Mass Change % vs. RH).

    • Pass Criteria (Free Base): <0.2% mass gain at 80% RH.

    • Pass Criteria (HCl): Identify inflection point. If mass gain >2% at <60% RH, handling requires humidity-controlled glovebox.

Protocol B: Forced Degradation (HPLC Analysis)

Objective: Confirm chemical inertness under stress.

  • Sample Prep: Prepare 1 mg/mL solutions of Norleucine (both forms) in:

    • 0.1 N HCl (Acid Stress)

    • 0.1 N NaOH (Base Stress)

    • 3%

      
       (Oxidative Stress)
      
  • Incubation: Heat at 60°C for 24 hours.

  • Derivatization: Since Norleucine lacks a chromophore, use OPA (o-Phthalaldehyde) or Fmoc-Cl pre-column derivatization.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5µm).

    • Mobile Phase: A: 10mM Phosphate pH 7.2; B: Acetonitrile (Gradient 10-90% B).

    • Detection: Fluorescence (Ex: 340nm, Em: 450nm for OPA).

  • Readout: Compare peak area of Norleucine against a freshly prepared standard. Any reduction >5% indicates instability.

Analytical Workflow Diagram

StabilityWorkflow cluster_Physical Physical Stability cluster_Chemical Chemical Stability Sample Norleucine Sample (HCl or Free Base) DVS DVS Analysis (Hygroscopicity) Sample->DVS XRD X-Ray Diffraction (Polymorph Change) Sample->XRD Stress Stress Conditions (Acid/Base/Oxidation) Sample->Stress Deriv Derivatization (OPA/Fmoc) Stress->Deriv HPLC HPLC-FLD Quantification Deriv->HPLC

Caption: Integrated workflow for physical and chemical stability characterization of Norleucine.

Conclusion & Recommendations

For long-term bulk storage , the Free Base is the superior candidate due to its high crystallinity and resistance to moisture. It eliminates the risk of "caking" over years of storage.

For daily laboratory use , particularly in preparing stock solutions for biological assays, the HCl Salt is recommended. The ease of dissolution outweighs the hygroscopicity risk, provided the container is tightly sealed and stored with desiccant.

Final Technical Recommendation: If using Norleucine HCl for peptide synthesis (SPPS), ensure an additional neutralization step (e.g., with DIEA) is programmed before the coupling reaction to prevent amine protonation from inhibiting nucleophilic attack.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 21236, Norleucine. Retrieved from [Link]

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.
  • European Pharmacopoeia (Ph.[1] Eur.). (2023). Amino Acid Analysis and Stability Testing Guidelines. (General reference for HPLC derivatization protocols).

Sources

Norleucine Hydrochloride: A Technical Guide to its Biological Activity and Toxicological Profile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enigmatic Isomer

Norleucine, a non-proteinogenic α-amino acid, is an isomer of the essential amino acid leucine.[1][2] Chemically designated as 2-aminohexanoic acid, it exists as a white, water-soluble solid.[1][2] While not incorporated into proteins during ribosomal translation in most organisms, its structural similarity to leucine and methionine makes it a valuable tool for researchers in various fields.[3][4][5] This guide provides an in-depth exploration of the biological activities of norleucine hydrochloride and a comprehensive overview of its toxicological profile, offering insights for researchers, scientists, and drug development professionals.

Part 1: The Biological Landscape of Norleucine Hydrochloride

Norleucine's biological effects are primarily rooted in its ability to act as an antagonist or mimic of natural amino acids, thereby influencing a range of cellular processes.

Modulation of Protein Synthesis and Metabolic Pathways

A significant aspect of norleucine's biological activity is its influence on protein synthesis. As a structural isomer of leucine, it can impact this fundamental cellular process.[3][6] Studies have shown that both leucine and norleucine can increase the rate of protein synthesis in tissues such as adipose tissue, gastrocnemius muscle, and the liver, suggesting that norleucine may stimulate protein synthesis through insulin-independent mechanisms.[3] Chronic supplementation with leucine or norleucine has been observed to increase protein synthesis rates in adipose tissue, liver, and skeletal muscle in rats.[7]

This effect is largely attributed to its interaction with the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis.[7] By mimicking leucine, norleucine can activate the mTOR pathway, leading to increased translation initiation.

Furthermore, norleucine serves as a valuable tool in metabolic research for studying amino acid transport and enzyme inhibition due to its distinct properties compared to naturally occurring amino acids.[8]

Antiviral and Antitumor Potential

Emerging research has highlighted the potential of L-norleucine in antiviral and antitumor applications. It has been reported to exhibit antiviral activity.[6] A key mechanism underlying its potential antitumor effect involves its interaction with the hnRNPA2/B1 protein. This interaction leads to the suppression of Twist1 and Snail, which are inhibitors of E-cadherin. Consequently, the expression of E-cadherin is promoted, resulting in the inhibition of tumor metastasis.[6]

A Probe in Protein Structure and Function Studies

Due to its structural similarity to methionine, but lacking the sulfur atom, norleucine is frequently used as a substitute in protein engineering and structural biology studies.[4][5][9] This substitution allows researchers to investigate the specific roles of methionine residues in protein structure, stability, and function without the complication of oxidation that methionine's thioether group can undergo.[9] Replacing methionine with norleucine often has minimal impact on the overall protein structure and function, making it an effective probe.[4][9]

For instance, substituting methionine with norleucine in the Amyloid-β peptide, a key component in Alzheimer's disease, has been shown to negate the neurotoxic effects of the peptide.[1] This highlights the utility of norleucine in dissecting the molecular mechanisms of protein-misfolding diseases.

Part 2: Toxicological Profile of Norleucine Hydrochloride

A thorough understanding of a compound's safety profile is paramount for its application in research and potential therapeutic development. This section details the known toxicological data for norleucine hydrochloride.

General Toxicity and Safety Assessment

Based on available Safety Data Sheets (SDS), DL-norleucine is not classified as a hazardous substance and is not considered "harmful by ingestion" due to a lack of corroborating animal or human evidence.[10] It is not thought to cause skin irritation or adverse health effects upon contact.[10] However, some sources indicate that L-norleucine may cause an allergic skin reaction.[11][12] Direct eye contact may lead to transient discomfort, such as tearing or redness.[10]

It is important to note that while generally considered to have low toxicity, good laboratory hygiene practices should always be followed, including the use of appropriate personal protective equipment such as gloves and safety glasses.[10][11]

Genotoxicity Assessment

There is a crucial distinction to be made between norleucine itself and its derivatives. A study on 6-diazo-5-oxo-L-norleucine (DON), a glutamine antagonist, revealed evidence of genotoxicity.[13] While DON was negative in the Ames test for bacterial reverse mutation, it induced a dose-dependent increase in structural chromosomal aberrations in Chinese hamster ovary (CHO) cells.[13] Furthermore, an in vivo micronucleus assay in mice showed a positive response for micronucleus formation at various doses.[13] These findings indicate that while norleucine itself has a favorable safety profile, certain derivatives can possess significant genotoxic potential.

In Vitro and In Vivo Toxicity Considerations

In vitro studies on the related amino acid L-norvaline have shown that high concentrations (>125 µM) can reduce cell viability.[14] However, it is well-established that most amino acids can be cytotoxic in vitro at high concentrations.[14] In whole organisms, L-norvaline is generally well-tolerated, and in vivo toxicity is not apparent.[14] This highlights the importance of interpreting in vitro cytotoxicity data with caution and considering the physiological context. While specific in vivo toxicity studies on norleucine are limited in the provided search results, the overall assessment from safety data suggests a low order of acute toxicity.

Data Presentation

Table 1: Summary of Norleucine Hydrochloride Properties

PropertyDescriptionReference(s)
Chemical Name 2-Aminohexanoic acid[1]
Molecular Formula C6H13NO2[1]
Molar Mass 131.17 g/mol [1]
Appearance White, crystalline solid[1][2]
Solubility Soluble in water[1][2]

Experimental Protocols

Workflow for Assessing In Vitro Genotoxicity (Chromosomal Aberration Assay)

The following is a generalized workflow based on the principles of the chromosomal aberration assay used to test compounds like DON.

G cluster_prep Cell Culture Preparation cluster_treatment Compound Treatment cluster_harvest Cell Harvesting and Slide Preparation cluster_analysis Microscopic Analysis cell_culture 1. Culture CHO cells to logarithmic growth phase plating 2. Plate cells in culture flasks and incubate cell_culture->plating add_compound 3. Add varying concentrations of Norleucine Hydrochloride (or derivative) with and without S9 metabolic activation plating->add_compound incubation 4. Incubate for a defined period (e.g., 4 and 20 hours) add_compound->incubation colcemid 5. Add Colcemid to arrest cells in metaphase incubation->colcemid harvest 6. Harvest cells by trypsinization colcemid->harvest hypotonic 7. Treat with hypotonic KCl solution harvest->hypotonic fixation 8. Fix cells with Carnoy's fixative hypotonic->fixation slide_prep 9. Drop cell suspension onto microscope slides and air dry fixation->slide_prep staining 10. Stain slides with Giemsa slide_prep->staining scoring 11. Score metaphase spreads for chromosomal aberrations (gaps, breaks, exchanges) staining->scoring

Caption: Workflow for In Vitro Chromosomal Aberration Assay.

Visualizations

Signaling Pathway: Norleucine's Influence on Protein Synthesis

The following diagram illustrates the proposed mechanism by which norleucine, as a leucine analog, can stimulate protein synthesis via the mTOR pathway.

cluster_input cluster_pathway Norleucine Norleucine (Leucine Analog) mTORC1 mTORC1 Norleucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates (inhibits) Protein_Synthesis Increased Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E eIF4E eIF4E_BP1->eIF4E inhibits eIF4E->Protein_Synthesis promotes

Caption: Norleucine activating the mTORC1 pathway.

Conclusion

Norleucine hydrochloride presents a multifaceted profile of biological activity. Its role as a leucine and methionine analog underpins its utility in modulating protein synthesis and serving as a valuable probe in structural biology. Furthermore, its emerging antiviral and antitumor properties warrant further investigation. From a toxicological standpoint, norleucine itself is considered to have low acute toxicity, though the potential for skin sensitization should be noted. It is critical to distinguish the safety profile of norleucine from that of its derivatives, some of which, like DON, have demonstrated genotoxic effects. For researchers and drug development professionals, a comprehensive understanding of these dual aspects of norleucine's character is essential for its safe and effective application in scientific inquiry and therapeutic innovation.

References

  • Tews, J. K., & Harper, A. E. (1986). Norleucine: a branched-chain amino acid analog affecting feeding behavior of rats. PubMed. [Link]

  • Kovach, J. S., Eagan, R. T., Powis, G., & Creagan, E. T. (1981). Phase I study and clinical pharmacology of 6-diazo-5-oxo-L-norleucine (DON). PubMed. [Link]

  • Buse, M. G., & Weigand, D. A. (1983). Protein synthesis regulation by leucine. SciELO. [Link]

  • Wikipedia. Norleucine. [Link]

  • Cirino, P. C., & Arnold, F. H. (2002). Global Incorporation of Norleucine in Place of Methionine in Cytochrome P450 BM-3 Heme Domain Increases Peroxygenase Activity. Protein Engineering, Design and Selection, 15(12), 939-943. [Link]

  • Wikipedia. Methionine. [Link]

  • LifeTein. Unnatural Amino Acids: Norleucine. LifeTein Peptide Blog. [Link]

  • MetaSci. Safety Data Sheet L-Norleucine 1. Identification Product name. [Link]

  • Cini, M., & Fariello, R. G. (2019). Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated. Brain Sciences, 9(12), 374. [Link]

  • Soini, J., Ukkonen, K., & Neubauer, P. (2013). Trace element associated reduction of norleucine and norvaline accumulation during oxygen limitation in a recombinant Escherichia coli fermentation. PubMed Central. [Link]

  • Kumar, A., et al. (2013). Evaluation of genetic toxicity of 6-diazo-5-oxo-l-norleucine (DON). PubMed. [Link]

  • Lynch, C. J., et al. (2003). Tissue-specific effects of chronic dietary leucine and norleucine supplementation on protein synthesis in rats. PubMed. [Link]

  • Li, F., et al. (2021). Assembling Ternary Dead-End Complex for Covalent Trapping of Protein Lysine Methyltransferases. Journal of the American Chemical Society. [Link]

  • PubChem. Norleucine, D-(-)-. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Metabolic Research: Utilizing L-Norleucine (CAS 327-57-1) Effectively. [Link]

Sources

Methodological & Application

Application Note: Preparation and Qualification of Norleucine Hydrochloride Internal Standard Stock Solution for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of an Internal Standard

In quantitative analytical chemistry, particularly in chromatographic assays used in drug development and biomedical research, precision and accuracy are paramount. An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls to correct for analytical variability.[1][2][3] The IS normalizes fluctuations arising from sample preparation, injection volume inconsistencies, and variations in instrument response, thereby ensuring the reliability and reproducibility of the analytical method.[2][4]

Norleucine, an isomer of leucine and isoleucine, is an ideal internal standard for the analysis of amino acids and other small molecules.[5][6] Its key advantages are:

  • Structural Similarity: It behaves similarly to many proteinogenic amino acids during extraction and chromatographic separation.[1]

  • Exogenous Origin: Norleucine is not naturally found in most biological systems, preventing interference from endogenous components of the sample matrix.[5]

This application note provides a detailed, field-proven protocol for the preparation, qualification, and storage of a Norleucine Hydrochloride (HCl) primary stock solution. Adherence to this protocol is designed to produce a reliable, stable, and accurate standard essential for regulated bioanalysis.

Principle and Rationale

The integrity of any quantitative assay is founded upon the quality of its reference standards. This protocol is built on key principles to ensure a self-validating system.

2.1 Solvent Selection: 0.1 M Hydrochloric Acid

The choice of diluent is critical for the solubility and long-term stability of the analyte. For amino acids like norleucine, a dilute acidic solution such as 0.1 M HCl is the preferred solvent.[7][8]

  • Causality: The low pH ensures that the amino group (-NH2) of norleucine is fully protonated to -NH3+, while the carboxylic acid group (-COOH) remains largely protonated. This cationic state enhances solubility in aqueous media and prevents degradation, ensuring the stability of the solution over time.[9] Published studies have confirmed the stability of amino acids in 0.1 M HCl solutions.[9]

2.2 Purity and Accurate Weighing

The primary stock solution is the apex of the calibration hierarchy; its concentration dictates the accuracy of all subsequent measurements.

  • Expertise: Using a high-purity (e.g., ≥99%) L-Norleucine standard is mandatory.[10] An analytical balance, calibrated and verified, must be used. To minimize electrostatic interference, an anti-static device is recommended. The mass should be recorded to at least four decimal places (e.g., 10.00 mg).

2.3 Method Validation Context

The preparation of standards is a foundational component of analytical method validation as outlined by regulatory bodies. The procedures described herein align with the principles of Good Manufacturing Practice (GMP) and guidelines such as the United States Pharmacopeia (USP) General Chapter <1225>.[11][12][13][14]

Materials and Equipment

Reagents and Consumables Equipment
L-Norleucine Hydrochloride (MW: 167.64 g/mol , Purity ≥99%)Calibrated Analytical Balance (4-decimal place)
Concentrated Hydrochloric Acid (HCl), ACS GradeGrade A Volumetric Flasks (e.g., 10 mL, 100 mL)
Deionized (DI) Water or HPLC-grade WaterCalibrated Micropipettes (P1000, P200)
Vortex Mixer
Magnetic Stirrer and Stir Bars
Amber Glass Vials with PTFE-lined caps

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[15]

  • Handling Concentrated HCl: Perform all dilutions of concentrated HCl within a certified chemical fume hood to avoid inhalation of corrosive vapors.

  • Material Safety Data Sheet (MSDS): Review the MSDS for Norleucine Hydrochloride before use. It is generally considered non-hazardous but should be handled with care to avoid creating dust.[15][16]

Detailed Experimental Protocols

Part 1: Preparation of 0.1 M HCl Diluent (100 mL)

  • Measure Water: Add approximately 80 mL of deionized water to a 100 mL Grade A volumetric flask.

  • Add Acid (in Fume Hood): Carefully measure 0.83 mL of concentrated HCl (~12.1 M) using a calibrated pipette and add it slowly to the water in the volumetric flask. Always add acid to water.

  • Cool and Dilute to Volume: Allow the solution to cool to room temperature. Use a pipette to bring the solution to the 100 mL calibration mark with deionized water.

  • Homogenize: Cap the flask and invert it at least 10-15 times to ensure a homogenous solution. Label clearly as "0.1 M Hydrochloric Acid".

Part 2: Preparation of 1.0 mg/mL Norleucine HCl Primary Stock Solution

  • Equilibration: Allow the container of Norleucine HCl to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

  • Weighing: Accurately weigh approximately 10.0 mg of Norleucine HCl onto weighing paper using a calibrated analytical balance. Record the exact weight (e.g., 10.05 mg).

  • Transfer: Carefully transfer the weighed powder into a 10 mL Grade A volumetric flask. Tap the weighing paper to ensure complete transfer.

  • Dissolution: Add approximately 7 mL of the prepared 0.1 M HCl diluent to the flask. Cap and vortex or sonicate gently until all the solid has completely dissolved. A visual check against a dark background should show no particulate matter.

  • Dilution to Volume: Once fully dissolved and at room temperature, carefully add 0.1 M HCl diluent to the 10 mL calibration mark.

  • Homogenization: Cap the flask securely and invert a minimum of 20 times to ensure thorough mixing.

  • Calculation of Exact Concentration: Calculate the precise concentration based on the actual weight.

    • Formula:Exact Conc. (mg/mL) = [Actual Weight (mg) / Volume of Flask (mL)]

    • Example:10.05 mg / 10.0 mL = 1.005 mg/mL

  • Labeling and Storage: Transfer the solution into a clearly labeled amber glass vial. The label must include:

    • Compound Name: "L-Norleucine HCl Primary Stock"

    • Exact Concentration

    • Solvent: "0.1 M HCl"

    • Preparation Date

    • Preparer's Initials

    • Expiry Date

Workflow Visualization

The following diagram illustrates the logical flow for preparing and qualifying the internal standard stock solution.

G cluster_prep Preparation Phase cluster_qc Qualification & Storage reagents Reagents (Norleucine HCl, Conc. HCl, DI Water) prep_diluent Step 1: Prepare 0.1 M HCl Diluent reagents->prep_diluent equipment Calibrated Equipment (Balance, Volumetric Flasks, Pipettes) weigh Step 2: Accurately Weigh Norleucine HCl equipment->weigh dissolve Step 3: Dissolve & Dilute to Final Volume prep_diluent->dissolve weigh->dissolve stock Primary Stock Solution (1.0 mg/mL) dissolve->stock Calculate Exact Concentration qc_check QC Check (e.g., Purity by LC-MS, Concentration Verification) stock->qc_check Qualify for Use storage Store at 2-8°C in Amber Vial qc_check->storage Assign Expiry Date

Caption: Workflow for Norleucine HCl Internal Standard Preparation.

Quality Control, Storage, and Stability

A standard is only trustworthy if it is verified and stored correctly.

7.1 Initial Qualification

Before use in routine assays, the primary stock solution should be qualified. A recommended practice is to analyze a freshly prepared working solution against a previously qualified lot of the standard or a certified reference material, if available. This confirms identity and concentration, mitigating the risk of weighing or dilution errors.

7.2 Storage and Stability

Proper storage is essential to maintain the integrity of the stock solution.

ParameterConditionRationale
Temperature 2-8 °CRefrigeration slows potential microbial growth and chemical degradation.[8]
Container Tightly-sealed amber glass vialProtects from light-induced degradation and prevents solvent evaporation.
Stability Up to 6 monthsWhile some amino acid solutions are stable for longer, a conservative expiry date ensures integrity.[17] Stability should be formally verified as part of method validation.

Preparation of Working Solutions

For daily use, working internal standard solutions are prepared by diluting the primary stock.

  • Allow the primary stock solution to equilibrate to room temperature before opening.

  • Perform a serial dilution using calibrated pipettes and the 0.1 M HCl diluent to achieve the final concentration required by the analytical method (e.g., 10 µg/mL).

  • Working solutions should be prepared fresh or have a much shorter, validated expiry period than the primary stock.

References

  • Welch Materials. (2025, January 21). Analytical Method for 18 Amino Acids.
  • Agilent. Amino Acid Analysis: “How-To” Guide.
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET: L(+)-Norleucine.
  • PubMed. (n.d.). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures.
  • Environics. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.
  • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • Wikipedia. (n.d.). Norleucine.
  • Ofni Systems. (n.d.). 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES.
  • Sigma-Aldrich. (n.d.). Amino acid standards, physiological analytical standard, basics.
  • USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
  • BioPharma Services. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.
  • ChemicalBook. (2026, February 3). L-Norleucine | 327-57-1.
  • Cayman Chemical. (2025, December 3). 6-diazo-5-oxo-L-nor-Leucine - Safety Data Sheet.
  • LCGC International. (2026, February 2). When Should an Internal Standard be Used?.
  • ResearchGate. (2021, February 16). For full amino acid quantification via HPLC, what is/are the internal standards I should use?.
  • Thermo Fisher Scientific. (2025, September 9). SAFETY DATA SHEET: DL-Norleucine.
  • USP. (2017). General Chapter, 〈1225〉 Validation of Compendial Procedures.
  • PubMed Central. (2024, May 8). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations.
  • Environics. (2024, September 16). How to Prepare Multi-Component Internal Standards for GC Calibration.
  • MDPI. (n.d.). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.
  • Fisher Scientific. (n.d.). L(+)-Norleucine, 99+%.
  • SpringerLink. (n.d.). Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach.
  • BA Sciences. (n.d.). USP <1225> Method Validation.
  • Sigma-Aldrich. (2024, November 23). SAFETY DATA SHEET: L-NORLEUCINE.
  • PrepChem.com. (n.d.). Synthesis of D,L-norleucine hydrochloride.
  • WelchLab. (2025, January 7). Are You Using The Internal Standard Method In A Right Way?.
  • Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis.
  • Biotage. (2023, February 7). How long are amino acid stock solutions stable for successful solid phase peptide synthesis?.

Sources

HPLC method development for amino acid analysis using Norleucine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Amino Acid Analysis (AAA) using Norleucine Internal Standard

Executive Summary

This guide details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for quantitative amino acid analysis (AAA). The core of this protocol is the utilization of Norleucine (Nle) as an Internal Standard (IS). Unlike external standardization, which fails to account for sample handling losses (e.g., during protein hydrolysis or filtration), Norleucine provides a self-correcting mechanism for volumetric errors and matrix effects. This protocol employs pre-column derivatization with o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines, ensuring high sensitivity (picomole range) and robust separation on C18 core-shell columns.

Scientific Rationale & Mechanism

Why Norleucine?

In quantitative AAA, physical recovery is the largest source of error. Norleucine (2-aminohexanoic acid) is the "Gold Standard" IS for several mechanistic reasons:

  • Non-Proteinogenic: It does not occur naturally in mammalian proteins, ensuring that the detected Nle peak originates solely from the added standard.

  • Structural Homology: It is an isomer of Leucine and Isoleucine. It shares their hydrophobic properties and solubility profile, meaning it behaves similarly during extraction and hydrolysis but elutes at a distinct retention time.

  • Derivatization Compatibility: As a primary amine, Nle reacts efficiently with OPA in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative, matching the detection physics of the target analytes.

The Derivatization Chemistry

Most amino acids lack a chromophore suitable for sensitive UV/Vis detection. We utilize a dual-loop autosampler program:

  • Primary Amines (OPA Reaction): Occurs rapidly at pH > 9.0.

    • Mechanism:[1] Amino Acid + OPA + Thiol

      
       Fluorescent Isoindole.
      
  • Secondary Amines (FMOC Reaction): Used for Proline and Sarcosine.

    • Mechanism:[1] Secondary Amine + FMOC-Cl

      
       Fluorescent Carbamate.
      

Experimental Protocol

Reagents & Standards Preparation
  • Mobile Phase A (Polar): 10 mM Na₂HPO₄, 10 mM Na₂B₄O₇, pH 8.2. (High pH is critical for peak shape of OPA derivatives).

  • Mobile Phase B (Non-Polar): Acetonitrile:Methanol:Water (45:45:10 v/v/v).

  • Norleucine Stock (IS):

    • Weigh 13.1 mg of L-Norleucine (MW 131.17 g/mol ).

    • Dissolve in 100 mL of 0.1 M HCl.

    • Concentration: 1.0 mM (1000 nmol/mL). Store at 4°C.

Sample Preparation (Hydrolysis Workflow)

Critical Step: The IS must be added before hydrolysis to correct for hydrolytic losses.[2]

  • Aliquot: Transfer sample (containing ~0.1–1.0 mg protein) into a hydrolysis tube.

  • IS Addition: Add exactly 50 µL of Norleucine Stock (1.0 mM).

  • Hydrolysis: Add 6 M HCl (liquid or vapor phase), seal under nitrogen, and incubate at 110°C for 24 hours.

  • Drying: Evaporate HCl under vacuum/nitrogen stream.

  • Reconstitution: Dissolve residue in Borate Buffer (pH 10.2) to ensure optimal pH for OPA derivatization.

HPLC Conditions
  • Column: Poroshell 120 EC-C18, 3.0 x 100 mm, 2.7 µm (Agilent) or Accucore C18 (Thermo).

  • Temperature: 40°C.[3][4]

  • Flow Rate: 0.6 mL/min.

  • Detection:

    • UV:[5] 338 nm (OPA), 262 nm (FMOC).[3]

    • Fluorescence (Preferred): Ex/Em 340/450 nm (OPA); Ex/Em 266/305 nm (FMOC).

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BCurveEvent
0.00982InitialInjection
0.35982LinearElution of Asp, Glu
13.404357LinearElution of Hydrophobic AAs
13.500100StepColumn Wash
15.700100HoldWash
15.80982StepRe-equilibration
18.00982HoldReady for next inj.

Method Development Logic & Workflow

The following diagram illustrates the critical path for method development, highlighting where Norleucine integrates into the logic to ensure data integrity.

AAA_Workflow cluster_prep Sample Preparation Phase cluster_lc Automated HPLC Phase cluster_data Data Analysis Sample Unknown Sample (Protein/Peptide) IS_Add Add Norleucine (IS) (Critical Control Point) Sample->IS_Add Gravimetric Transfer Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) IS_Add->Hydrolysis Co-processing Dry_Recon Evaporation & Reconstitution (pH 10) Hydrolysis->Dry_Recon Deriv In-Needle Derivatization (OPA/FMOC) Dry_Recon->Deriv Separation C18 Gradient Separation (Norleucine Elutes ~12 min) Deriv->Separation Detection Fluorescence Detection (Ex 340/Em 450) Separation->Detection Integration Peak Integration (Area_AA & Area_Nle) Detection->Integration Calculation Calculate Response Ratio (RR) RR = Area_AA / Area_Nle Integration->Calculation Quant Final Quantification Corrected for Recovery Calculation->Quant

Figure 1: End-to-end workflow for Amino Acid Analysis. The red hexagon marks the critical addition of Norleucine prior to hydrolysis, ensuring all subsequent physical losses are mathematically nullified.

Data Analysis & Calculations

To quantify amino acids using the Internal Standard method, use the Response Factor (RF) approach.

Step 1: Determine Response Factor (Calibration)

Run a standard mixture containing known amounts of Amino Acids (


) and Norleucine (

).


Step 2: Calculate Sample Concentration

For the unknown sample, use the calculated


:


  • 
     : Corrects for injection volume variability.
    
  • 
     : Corrects for hydrolysis losses (if Nle was added pre-hydrolysis).
    

Method Validation (Self-Validating Systems)

ParameterAcceptance CriteriaRole of Norleucine
Specificity Resolution > 1.5 between Nle and nearest peak (usually Leu/Phe).Verifies gradient slope in the hydrophobic region.
Linearity

for Ratio (Area_AA / Area_Nle).
Corrects for detector drift across concentration ranges.
Recovery 90% – 110% for spiked samples.Nle recovery itself should be monitored; <80% Nle recovery indicates hydrolysis failure (e.g., leak).
Precision RSD < 2.0% (n=6).IS correction typically reduces RSD from ~5% (external) to <1% (internal).

Troubleshooting Guide

  • Issue: Norleucine co-elutes with Leucine or Isoleucine.

    • Cause: Gradient slope is too shallow in the hydrophobic region or temperature is too high.

    • Fix: Decrease column temperature by 2°C or increase the %B gradient slope between 10–14 minutes.

  • Issue: Low Norleucine peak area in all samples.

    • Cause: OPA reagent degradation (oxidized thiol).

    • Fix: Prepare fresh OPA/Mercaptopropionic acid reagent. Nle is a primary amine and requires active OPA.

  • Issue: Extra peaks near Norleucine.

    • Cause: Buffer contamination.

    • Fix: Use HPLC-grade water; filter buffers through 0.22 µm filters.

References

  • Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques, 17(2), 131–137.

  • Agilent Technologies. (2017).[3] Determination of Amino Acid Composition using Automated Pre-Column Derivatization. Agilent Application Note 5990-5599EN.

  • Henderson, J. W., et al. (2000). Rapid, accurate, sensitive, and reproducible HPLC analysis of amino acids. Agilent Technologies.

  • Thermo Fisher Scientific. (2020). Automated in-needle OPA/FMOC derivatization of amino acids analysis. Application Brief AB004093.

  • Schuster, R. (1988). Determination of amino acids in biological, pharmaceutical, plant and food samples by automated precolumn derivatization and high-performance liquid chromatography.[6] Journal of Chromatography A, 431, 271-284.

Sources

Quantitative Analysis of Amino Acids in Biological Matrices by GC-MS Using a Norleucine Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract

This document provides a comprehensive guide for the quantitative analysis of amino acids in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology employs a robust derivatization technique using ethyl chloroformate (ECF) and incorporates Norleucine as an internal standard to ensure high accuracy and precision. This application note is intended for researchers, scientists, and drug development professionals who require a reliable and validated method for amino acid quantification. The protocols herein are designed to be self-validating, with explanations for critical experimental choices to ensure reproducible results.

Introduction: The Rationale for a Robust Amino Acid Quantification Method

Amino acids are the fundamental building blocks of proteins and play crucial roles in a vast array of metabolic pathways. Their accurate quantification in biological matrices such as serum, plasma, and cell culture media is essential for diagnostics, disease monitoring, nutritional assessment, and understanding metabolic disorders.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, amino acids are inherently non-volatile due to their zwitterionic nature at physiological pH. Therefore, a derivatization step is mandatory to increase their volatility for GC analysis. This is achieved by converting the polar functional groups (amino and carboxyl) into less polar, more volatile derivatives.

The use of an internal standard is critical for reliable quantification in analytical chemistry. An internal standard is a compound with similar chemical properties to the analytes of interest, which is added in a known concentration to both the calibration standards and the unknown samples.[3] It co-elutes with the analytes and experiences similar effects during sample preparation, derivatization, and injection, thus compensating for variations in sample volume, injection volume, and derivatization efficiency.[3] Norleucine is an ideal internal standard for amino acid analysis as it is a non-proteinogenic amino acid, meaning it is not naturally found in most biological samples, thus avoiding interference with endogenous analytes. Its structural similarity to other aliphatic amino acids ensures comparable derivatization and chromatographic behavior.[4]

This application note details a validated method using ethyl chloroformate (ECF) for derivatization, which is a rapid and efficient one-step process that can be performed in an aqueous medium.[5][6]

Materials and Reagents

Reagents
  • Amino Acid Standard Mix (containing all proteinogenic amino acids)

  • L-Norleucine (Internal Standard)

  • Ethyl Chloroformate (ECF), 99%

  • Pyridine, anhydrous

  • Ethanol, absolute

  • Chloroform, HPLC grade

  • Sodium Bicarbonate (NaHCO₃)

  • Hydrochloric Acid (HCl), 0.1 N

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Ultrapure water

Equipment
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Autosampler

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • Analytical balance

  • Calibrated pipettes

  • Glass vials (2 mL) with screw caps and septa

Experimental Protocols

Preparation of Stock and Working Solutions

3.1.1. Amino Acid Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve the amino acid standard mix in 0.1 N HCl to achieve a final concentration of 1000 µg/mL for each amino acid. Store at -20°C.

3.1.2. Norleucine Internal Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve L-Norleucine in 0.1 N HCl to a final concentration of 1000 µg/mL. Store at -20°C.

3.1.3. Calibration Standards: Prepare a series of calibration standards by serial dilution of the amino acid standard stock solution with 0.1 N HCl to cover the expected concentration range of the samples (e.g., 10, 25, 50, 100, 250, 500 µg/mL). To each calibration standard, add the Norleucine internal standard to a final concentration of 50 µg/mL.

Sample Preparation

The goal of sample preparation is to extract the amino acids from the biological matrix and remove interfering substances like proteins.

For Serum/Plasma Samples:

  • Thaw the frozen sample to room temperature.

  • To 100 µL of the sample in a microcentrifuge tube, add 10 µL of the Norleucine internal standard stock solution (1000 µg/mL).

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

Derivatization Protocol: The Ethyl Chloroformate (ECF) Method

This two-step derivatization process first esterifies the carboxyl group and then acylates the amino group.

Derivatization_Workflow Sample Dried Sample Residue (or Calibration Standard) Reconstitution Reconstitute in Pyridine/Ethanol/Water Sample->Reconstitution Derivatization Add Ethyl Chloroformate (ECF) Vortex Reconstitution->Derivatization Extraction Add Chloroform & NaHCO3 Vortex & Centrifuge Derivatization->Extraction Collection Collect Organic Layer (Bottom Layer) Extraction->Collection Drying Dry over Anhydrous Na2SO4 Collection->Drying Analysis Transfer to GC vial for GC-MS Analysis Drying->Analysis

Figure 1: Workflow for the derivatization of amino acids with ethyl chloroformate.

Step-by-Step Protocol:

  • To the dried sample residue (from step 3.2) or a dried aliquot of a calibration standard, add 100 µL of a pyridine/ethanol/water solution (2:2:1, v/v/v).

  • Vortex for 30 seconds to dissolve the residue.

  • Add 20 µL of ethyl chloroformate (ECF).

  • Vortex immediately for 1 minute. The reaction is rapid.

  • To stop the reaction and extract the derivatives, add 200 µL of chloroform and 200 µL of a saturated sodium bicarbonate (NaHCO₃) solution.

  • Vortex for 1 minute.

  • Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the lower organic layer (chloroform) containing the derivatized amino acids to a clean vial containing a small amount of anhydrous sodium sulfate (Na₂SO₄) to remove any residual water.

  • Transfer the dried organic phase to a GC vial for analysis.

GC-MS Analysis

The following are typical GC-MS parameters. These should be optimized for the specific instrument and column used.

Parameter Value
GC System Agilent 7890B or equivalent
MS System Agilent 5977A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume 1 µL
Injector Temperature 280°C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temp 100°C, hold for 2 min, ramp to 290°C at 10°C/min, hold for 5 min
MS Transfer Line Temp 290°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Rationale for SIM Mode: For quantitative analysis, Selected Ion Monitoring (SIM) mode is preferred over full scan mode. SIM mode increases sensitivity and selectivity by monitoring only specific ions characteristic of each derivatized amino acid and the internal standard. This results in lower detection limits and improved signal-to-noise ratios.

Data Analysis and Quantification

Identification and Integration

Identify the derivatized amino acids and Norleucine in the chromatograms based on their retention times and characteristic ions. Integrate the peak areas for the target ions of each analyte and the internal standard.

Calibration Curve

For each amino acid, create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the Norleucine internal standard (Analyte Area / IS Area) against the concentration of the analyte in the calibration standards. The resulting curve should be linear, and a linear regression analysis should be performed to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.

Quantification of Unknown Samples

Calculate the peak area ratio for each amino acid in the unknown samples. Use the linear regression equation from the calibration curve to determine the concentration of each amino acid in the sample.

Concentration = (Area Ratio - y-intercept) / slope

Results and Discussion

The described method provides excellent chromatographic separation and mass spectral identification of the derivatized amino acids. The use of Norleucine as an internal standard effectively corrects for variations in sample preparation and injection, leading to high precision and accuracy.

Table 1: Example of Quantitative Data and Performance

Amino AcidRetention Time (min)Target Ion (m/z)Limit of Quantification (µg/mL)
Alanine8.521160.9985
Valine10.211440.9995
Leucine11.341580.9975
Norleucine (IS) 11.45 158 - -
Proline11.891420.99810
Phenylalanine15.671920.99910

Note: Retention times and target ions are illustrative and may vary depending on the specific GC-MS system and conditions.

Conclusion

The GC-MS method detailed in this application note, utilizing ethyl chloroformate derivatization and a Norleucine internal standard, is a robust, reliable, and high-throughput approach for the quantitative analysis of amino acids in complex biological matrices. The protocol is designed to be self-validating and provides the necessary detail for successful implementation in a research or clinical laboratory setting. The incorporation of an internal standard is paramount for achieving the accuracy and precision required for meaningful biological interpretation of amino acid profiles.

References

  • GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. SciSpace. [Link]

  • GC-MS or HPLC for quantitative measurement of amino acids in feed samples? ResearchGate. [Link]

  • A comparison of internal and external standardization in amino acid analysis. PubMed. [Link]

  • How Amino Acid Internal Standards Are Used in Quantitative Testing. IROA Technologies. [Link]

  • Amino acid analysis in biological fluids by GC-MS. University of Regensburg. [Link]

  • Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. PubMed. [Link]

  • For full amino acid quantification via HPLC, what is/are the internal standards I should use? ResearchGate. [Link]

  • Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS. PubMed. [Link]

  • Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). PubMed Central. [Link]

Sources

Synthesis of Norleucine-containing peptides for Alzheimer's research

Application Note: Synthesis and Utilization of Norleucine-Substituted Amyloid- Peptides

Executive Summary

The study of Alzheimer’s Disease (AD) pathology is frequently hindered by the chemical instability of Amyloid-


This Application Note details the rationale and protocol for synthesizing A

Norleucine (Nle)

Chemical Rationale: The Norleucine Advantage

In native A

FeatureMethionine (Met)Norleucine (Nle)Impact on Research
Side Chain


Nle mimics the spatial volume of Met almost perfectly.
Oxidation Rapidly forms Sulfoxide (

)
Oxidation Resistant Nle peptides remain stable during long-term aggregation assays.
Polarity Hydrophobic (becomes polar upon oxidation)Permanently HydrophobicPrevents oxidation-induced inhibition of fibrillization.
Aggregation Variable (batch-dependent)Consistent High reproducibility in kinetic assays (ThT).

Protocol A: High-Fidelity SPPS of Nle-A 1-42

Challenge: A

Solution:
Materials
  • Resin: ChemMatrix® or Tentagel S RAM (Low loading: 0.2–0.3 mmol/g). High swelling is crucial.

  • Amino Acids: Standard Fmoc-AA-OH, Fmoc-Nle-OH (replaces Fmoc-Met-OH).

  • Coupling Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

  • Solvents: DMF (Peptide grade), Piperidine.

Step-by-Step Synthesis Workflow
  • Resin Preparation:

    • Swell resin in DCM for 30 min, then wash with DMF.

    • Expert Tip: Low loading prevents steric crowding of the growing peptide chains, which causes "deletion sequences."

  • Elongation Cycle (Iterative):

    • Deprotection: 20% Piperidine in DMF (2

      
       5 min).
      
    • Wash: DMF (5

      
       1 min).
      
    • Coupling: 5 eq. Fmoc-AA-OH, 5 eq. DIC, 5 eq. Oxyma Pure in DMF. Reaction time: 45–60 min at room temperature.

    • Critical Step (Nle Insertion): At cycle 35, couple Fmoc-Nle-OH . No special modification is needed for Nle; it couples with kinetics similar to Leucine.

  • Handling the "Difficult Patch" (Residues 16–21):

    • The sequence KLVFFAE promotes beta-sheet formation on the resin.

    • Option A (Thermal): Perform couplings for residues 10–25 at 50°C (Microwave or heated block). Warning: Avoid heating Cys or His to prevent racemization.

    • Option B (Chemical): Use a pseudoproline dipeptide at Ser26 (Fmoc-Gly-Ser(Psi(Me,Me)pro)-OH) to disrupt the secondary structure.

  • Cleavage & Global Deprotection:

    • Reagent K formulation: TFA / Phenol / Water / TIS (90:5:2.5:2.5).

    • Note: Since Nle is used, the omission of EDT (Ethanedithiol) is possible if no other Cys/Met residues are present, making the cleavage less odorous.

    • Incubate 2.5 hours. Precipitate in cold diethyl ether.

Visualization: Synthesis Logic

SPPS_WorkflowStartResin Selection(ChemMatrix, Low Loading)DeprotectFmoc Deprotection(20% Piperidine)Start->DeprotectDecisionResidue 35?Deprotect->DecisionCoupleCoupling Cycle(DIC/Oxyma)DifficultDifficult Patch (16-21)Use Double Coupling / HeatCouple->DifficultDecision->CoupleOther AAInsertNleCouple Fmoc-Nle-OH(Oxidation Resistant)Decision->InsertNleTarget: StableInsertMetCouple Fmoc-Met-OH(Native/Control)Decision->InsertMetTarget: NativeInsertNle->DifficultInsertMet->DifficultDifficult->DeprotectNext CycleCleaveTFA Cleavage & Ether PrecipitationDifficult->CleaveSequence Complete

Figure 1: SPPS workflow highlighting the divergence point for Norleucine substitution and handling of the difficult aggregation-prone region.

Protocol B: Pre-treatment and Monomerization (Essential)

Synthetic A

HFIP treatment is mandatory.
  • Dissolution: Dissolve crude/purified peptide in 100% HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) to a concentration of 1 mM.

    • Mechanism:[1][2][3][4][5] HFIP disrupts hydrogen bonds, breaking down

      
      -sheets into monomers and 
      
      
      -helices.
  • Incubation: Vortex and incubate at Room Temperature (RT) for 1 hour.

  • Evaporation: Aliquot into microcentrifuge tubes. Evaporate HFIP in a fume hood (overnight) or using a SpeedVac to form a transparent film.[6]

  • Storage: Store films at -80°C. These are stable for months.

Protocol C: Thioflavin T (ThT) Aggregation Assay

This assay quantifies the formation of amyloid fibrils.[1][4][7] Nle-A

Reagents
  • ThT Stock: 1 mM in water (filtered).

  • Assay Buffer: PBS (pH 7.4) or 20 mM Sodium Phosphate.[8]

  • Peptide Stock: DMSO (anhydrous).[9]

Procedure
  • Reconstitution: Take one HFIP-treated film (from Protocol B). Dissolve in anhydrous DMSO to 5 mM. Sonicate in a water bath for 10 min to ensure complete dissolution.

  • Preparation: Dilute peptide to 10–50

    
    M in Assay Buffer containing 10–20 
    
    
    M ThT.
    • Keep DMSO concentration < 1% to avoid solvent effects.

  • Measurement:

    • Plate: Black 96-well non-binding surface (NBS) plate.

    • Instrument: Fluorescence Plate Reader.

    • Settings: Excitation 440 nm | Emission 480 nm.

    • Kinetics: Read every 5–10 minutes for 24–48 hours at 37°C. Shake for 5 seconds before each read.

Visualization: Aggregation Pathways

Aggregation_PathMonomerMonomer (Random Coil)OligomerOligomer (Toxic Species)Monomer->OligomerNucleationFibrilAmyloid Fibril(ThT Positive)Monomer->FibrilNle-Aβ (Stable Pathway)OxidationMet35 Oxidation(Sulfoxide)Monomer->OxidationROS/Ageing (Met-Aβ)Oligomer->FibrilElongationAmorphousAmorphous Aggregates(Non-Fibrillar)Oxidation->AmorphousAltered Polarity

Figure 2: Aggregation pathway comparison. Met-A


References

  • Butterfield, D. A., et al. (2010). Methionine-35 oxidation in amyloid beta-peptide (1-42): Importance for neurotoxicity and antioxidant therapy.Free Radical Biology and Medicine . Link

  • Sohma, Y., et al. (2005). The 'O-acyl isopeptide method' for the synthesis of difficult sequence-containing peptides: application to the synthesis of Alzheimer's disease-related amyloid beta peptide (Abeta) 1-42.[10]Journal of Peptide Science .[10] Link

  • Stine, W. B., et al. (2011). Preparing Synthetic A

    
     in Different Aggregation States.Methods in Molecular Biology . Link
    
  • Levine, H. (1993). Thioflavine T interaction with synthetic Alzheimer's disease beta-amyloid peptides: detection of amyloid aggregation in solution.[4]Protein Science .[10] Link

  • Tickler, A. K., et al. (2001).[11] Improved preparation of amyloid-beta-peptides using DBU as an Fmoc-deprotecting reagent.[11]Journal of Peptide Science .[10] Link

Troubleshooting & Optimization

Troubleshooting Norleucine co-elution with Leucine and Isoleucine in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting Norleucine, Leucine, and Isoleucine Co-elution in HPLC

Welcome to the technical support center. As Senior Application Scientists, we understand that chromatographic challenges, especially with closely related isomers, require a nuanced, systematic approach. This guide provides in-depth, field-proven insights to diagnose and resolve the co-elution of norleucine, leucine, and isoleucine, ensuring the accuracy and robustness of your analytical methods.

The Fundamental Challenge: Why Do These Isomers Co-elute?

The primary difficulty in separating norleucine (Nle), leucine (Leu), and isoleucine (Ile) lies in their structural similarity. All three are aliphatic amino acids and constitutional isomers with the identical molecular weight (131.17 g/mol ) and chemical formula (C6H13NO2).

  • Leucine (Leu) has an isobutyl side chain.

  • Isoleucine (Ile) has a sec-butyl side chain, making it a stereoisomer of leucine with two chiral centers.

  • Norleucine (Nle) has a linear butyl side chain.

In reversed-phase high-performance liquid chromatography (RP-HPLC), separation is primarily driven by the differential partitioning of analytes between the non-polar stationary phase and the polar mobile phase. The subtle differences in the shape and hydrophobicity of these isomers' side chains are the only handles for achieving separation. Leucine and isoleucine are notoriously difficult to resolve, and the presence of the structurally similar norleucine adds another layer of complexity. Some conventional RP-HPLC methods may even fail to separate these highly hydrophobic and isostructural amino acids.[1]

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the separation of these isomers in a question-and-answer format.

Q1: My chromatogram shows a single, sharp peak for Norleucine, Leucine, and Isoleucine. Where do I begin troubleshooting?

A1: Complete co-elution indicates that your current method lacks the necessary selectivity (α) for these isomers. The first and most impactful parameters to adjust are related to the mobile phase composition and the column chemistry.

Initial Troubleshooting Workflow

G cluster_mobile_phase Step 1: Mobile Phase Optimization cluster_column Step 2: Stationary Phase Selectivity cluster_temp Step 3: Temperature Optimization start Co-elution Observed (Rs < 1.0) mp_strength Decrease Organic Content (e.g., ACN, MeOH) start->mp_strength Increase Retention mp_type Change Organic Modifier (ACN vs. MeOH) mp_strength->mp_type Alter Selectivity mp_additive Introduce/Change Ion-Pair Reagent (e.g., HFBA) mp_type->mp_additive Enhance Interaction mp_flow Decrease Flow Rate mp_additive->mp_flow Improve Efficiency col_chem Change Column Chemistry (e.g., Phenyl-Hexyl, C30) mp_flow->col_chem If Unsuccessful col_particle Use Smaller Particle Size (e.g., 5µm -> 3µm -> sub-2µm) col_chem->col_particle Increase Efficiency temp Decrease Column Temperature col_particle->temp If Unsuccessful end Resolution Achieved (Rs >= 1.5) temp->end Successful

Caption: A logical workflow for troubleshooting isomer co-elution.

Detailed Explanation:

  • Mobile Phase Strength: Your primary goal is to increase the retention factor (k) to allow more time for the analytes to interact with the stationary phase. In reversed-phase, this is achieved by decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.[2] A lower organic content increases the polarity of the mobile phase, forcing the non-polar amino acids to partition more strongly into the stationary phase.

  • Organic Modifier Type: Acetonitrile and methanol, while both common organic modifiers, offer different selectivities.[3] If you are using acetonitrile, switching to methanol (or vice-versa) can alter the hydrogen bonding and dipole-dipole interactions between the analytes and the mobile phase, which can sometimes be enough to resolve critical pairs.

  • Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, but at the cost of longer run times.[4] This is a simple parameter to test before making more significant changes to the mobile phase or column.

Q2: I have partial separation (a shoulder peak), but the resolution is poor (Rs < 1.5). How can I improve it?

A2: Poor resolution, where peaks are visible but not baseline-separated, indicates you are close to a viable method but need to enhance either column efficiency (N) or selectivity (α). The European Pharmacopoeia, for instance, requires a resolution of at least 1.5 for leucine and isoleucine.

Strategies for Improving Resolution:

ParameterActionRationale (Causality)
Gradient Slope Decrease the gradient steepness (i.e., make the gradient longer and shallower).A shallower gradient increases the effective difference in retention times between closely eluting compounds, thereby improving resolution.
Column Temperature Decrease the temperature (e.g., from 40°C to 25°C or 30°C).Lowering the temperature generally increases retention and can enhance selectivity for isomers.[5][6] The subtle conformational differences between the isomers may be more pronounced at lower temperatures, leading to better separation.[7]
Column Efficiency Switch to a column with a smaller particle size (e.g., 5 µm to 3 µm or sub-2 µm).Smaller particles lead to a higher number of theoretical plates (N), resulting in sharper peaks and better resolution of closely eluting compounds.[8] This is a powerful way to improve separation without changing selectivity.[1]
Ion-Pairing Agents Introduce a perfluorinated carboxylic acid (e.g., 0.1% HFBA) into the mobile phase.For underivatized amino acids, ion-pairing agents can create temporary ion pairs with the protonated amine groups, increasing their hydrophobicity and altering their interaction with the stationary phase, which can dramatically improve selectivity between isomers.[9]
Q3: I'm using a standard C18 column and still not getting separation. What are my column options?

A3: A standard C18 phase may not possess the required steric recognition to differentiate these isomers effectively. Changing the stationary phase is one of the most powerful ways to alter selectivity.[8]

Alternative Stationary Phases for Isomer Separation:

Stationary PhaseSeparation PrincipleWhy it Works for Isomers
Phenyl-Hexyl π-π interactions, hydrophobic interactions, and shape selectivity.The phenyl groups provide an alternative interaction mechanism (π-π bonding) that can differentiate based on the spatial arrangement of the isomer side chains.
Embedded Polar Group (e.g., Carbamate) Hydrophobic interactions and hydrogen bonding.The embedded polar group can interact differently with the subtle structural variations of the isomers, offering a unique selectivity compared to a standard C18.
C30 (Polymeric) Shape selectivity based on the ordered structure of long alkyl chains.C30 phases are excellent for separating structurally related isomers. The highly ordered, long alkyl chains can better distinguish the subtle differences in the three-dimensional shapes of Nle, Leu, and Ile.

Advanced Techniques & Methodologies

If conventional RP-HPLC method optimization is insufficient, more advanced approaches may be necessary.

Pre-Column Derivatization

Derivatizing the amino acids before HPLC analysis is a robust and widely used strategy.[10][11] Reagents like o-phthalaldehyde (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) react with the primary amine group of the amino acids.[12][13]

  • Why it works: The derivatization tag adds a large, chromophoric or fluorophoric group to the molecule. This not only enhances detection sensitivity but, more importantly, the bulky tag can amplify the subtle structural differences between the isomers. The resulting derivatives will have different shapes and hydrophobicities, making them significantly easier to separate on a standard C18 column.[14]

Protocol: AQC Derivatization for Amino Acid Analysis (This protocol is adapted from established methods and serves as a template)[12]

  • Reagent Preparation:

    • Borate Buffer: Prepare a 0.2 M borate buffer and adjust the pH to 8.8.

    • AQC Reagent: Dissolve 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) in high-purity acetonitrile to a concentration of 3 mg/mL. This solution should be prepared fresh.

  • Derivatization Procedure:

    • In a clean autosampler vial, mix 70 µL of Borate Buffer with 10 µL of your amino acid standard or sample solution. Vortex briefly.

    • Add 20 µL of the AQC reagent solution to the vial.

    • Immediately vortex the mixture for 10-15 seconds.

    • Heat the vial at 55°C for 10 minutes to ensure the reaction goes to completion.

    • The sample is now ready for injection.

  • Suggested HPLC Conditions:

    • Column: High-quality C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: Acetate-phosphate buffer.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A carefully optimized gradient from low to high acetonitrile content.

    • Detection: UV (248 nm) or Fluorescence (Ex: 250 nm, Em: 395 nm).

Hydrophilic Interaction Liquid Chromatography (HILIC)

For underivatized amino acids, which are polar zwitterionic compounds, HILIC presents a powerful alternative to reversed-phase chromatography.[15][16][17]

  • Why it works: HILIC utilizes a polar stationary phase (like amide or bare silica) and a high-organic mobile phase.[18] The separation mechanism involves partitioning of the polar analytes into a water-enriched layer on the surface of the stationary phase.[18][19] This mechanism is highly sensitive to differences in polarity and can provide excellent separation of amino acid isomers without the need for derivatization.[20]

References

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]

  • Du, C.-X., & Huang, Z. (2019). Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. RSC Publishing. [Link]

  • Yamasaki, Y., et al. (n.d.). Separation of amino acids and peptides by high performance hydrophobic interaction chromatography. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. [Link]

  • The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. [Link]

  • Waters Corporation. (n.d.). Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. [Link]

  • Kirkland, J. J., & Glajch, J. L. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. [Link]

  • Hellinger, R., et al. (n.d.). Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. SpringerLink. [Link]

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Chromatography Forum. (n.d.). Tailing and co-elution in UPLC amino acid analyzer. [Link]

  • Mant, C. T., & Hodges, R. S. (n.d.). HPLC Analysis and Purification of Peptides. National Center for Biotechnology Information. [Link]

  • Al-maamory, M. H. O. (n.d.). Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase. ResearchGate. [Link]

  • Barde, E. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Shimadzu. (n.d.). High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. [Link]

  • HILICON AB. (n.d.). direct analysis of amino acids by HILIC–eSI-MS. [Link]

  • Guillarme, D., & Heinisch, S. (2005). Effect of temperature in reversed phase liquid chromatography. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. [Link]

  • Chromatography Forum. (2008). Norleucine and Leucine. [Link]

  • Waters Corporation. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. [Link]

  • ResearchGate. (n.d.). b-17 amino acid analysis – hplc (pre column derivatization – opa). [Link]

  • Sander, L. C., & Wise, S. A. (n.d.). The influence of column temperature on selectivity in reversed-phase liquid chromatography for shape-constrained solutes. ResearchGate. [Link]

  • ResearchGate. (n.d.). Effect of HPLC binary mobile phase composition on the analysis of carbonyls. [Link]

  • Chrom Tech, Inc. (n.d.). How Does Column Temperature Affect HPLC Resolution?. [Link]

  • ACS Publications. (n.d.). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. [Link]

  • National Center for Biotechnology Information. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. [Link]

  • Chrom Tech, Inc. (n.d.). Methods for Changing Peak Resolution in HPLC. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Allo-Isoleucine, Isoleucine, Leucine on Primesep 100 Column. [Link]

Sources

Technical Support Center: Optimizing Norleucine Recovery in Protein Acid Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for improving norleucine recovery rates during the acid hydrolysis of proteins. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to not only provide protocols but to also explain the scientific reasoning behind each step, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is norleucine used as an internal standard in amino acid analysis?

A1: Norleucine is an ideal internal standard because it is not a naturally occurring amino acid in most proteins and serves as a stable internal reference.[1] Its structural similarity to other aliphatic amino acids allows it to behave comparably during derivatization and chromatographic separation. By adding a known amount of norleucine to a sample before hydrolysis, it can be used to correct for variations in sample handling, hydrolysis efficiency, and analytical instrument performance, thereby enhancing the precision and accuracy of the quantification of other amino acids.[2][3]

Q2: What are the standard conditions for acid hydrolysis of proteins?

A2: The most widely used method for protein acid hydrolysis is incubation with 6 M hydrochloric acid (HCl) at 110°C for 22 to 24 hours in an oxygen-free environment.[4][5] This method is effective at cleaving most peptide bonds to liberate individual amino acids.

Q3: My norleucine recovery is consistently low. What are the likely causes?

A3: Low recovery of norleucine, which is generally a stable amino acid, can indicate several potential issues in your experimental workflow. These may include inaccurate pipetting of the norleucine standard, incomplete transfer of the sample, or losses during the post-hydrolysis drying step. It is also crucial to ensure the complete removal of oxygen from the hydrolysis tube, as residual oxygen can lead to the degradation of amino acids, including norleucine, particularly in the presence of contaminants.[6]

Q4: Can I use microwave hydrolysis to speed up the process?

A4: Yes, microwave-assisted acid hydrolysis is a valid alternative to conventional oven heating and can significantly reduce the hydrolysis time, in some cases to as little as 20 minutes to 2 hours.[6] Studies have shown good agreement between microwave and conventional hydrolysis methods for most amino acids. However, it is important to carefully optimize the microwave parameters (power, time, and temperature) for your specific sample type to ensure complete hydrolysis and avoid excessive degradation.[6]

Q5: Are there alternatives to acid hydrolysis?

A5: While acid hydrolysis is the most common method, enzymatic hydrolysis is an alternative that uses proteases to break down proteins.[] This method is much milder and can prevent the degradation of acid-labile amino acids like tryptophan, asparagine, and glutamine. However, enzymatic hydrolysis can be slower and may not always result in complete protein digestion.[][8] A combination of a brief partial acid hydrolysis followed by enzymatic hydrolysis can also be employed to reduce racemization and improve recovery of sensitive amino acids.[9]

Troubleshooting Guide: Improving Norleucine and Other Amino Acid Recovery Rates

This section provides a detailed guide to troubleshooting common issues encountered during the acid hydrolysis of proteins.

Problem Potential Cause(s) Recommended Solution(s)
Low Norleucine Recovery • Inaccurate addition of the internal standard.• Sample loss during transfer or processing.• Oxidative degradation due to residual oxygen.• Contamination of hydrolysis tubes or reagents.• Calibrate pipettes and use a consistent technique for adding the norleucine standard.• Ensure quantitative transfer of the sample at each step.• Thoroughly flush hydrolysis tubes with an inert gas (e.g., nitrogen or argon) before sealing under vacuum.[4][6]• Use high-purity, acid-washed glassware and fresh, high-quality reagents.
Poor Recovery of Hydrophobic Amino Acids (Val, Ile, Leu) • Incomplete cleavage of peptide bonds between hydrophobic residues.• Increase the hydrolysis time to 48 or even 72 hours to ensure complete cleavage of these resistant peptide bonds.[5]
Significant Degradation of Serine and Threonine • These amino acids are inherently labile under acidic conditions.• Perform a time-course study (e.g., hydrolyzing samples for 18, 24, 48, and 72 hours) and extrapolate back to zero time to estimate the initial concentration of these amino acids.[10]
Loss of Tyrosine • Halogenation of the tyrosine ring by HCl.• Add phenol (approximately 1% v/v) to the 6 M HCl solution to act as a scavenger and prevent the halogenation of tyrosine.[5]
Complete Loss of Tryptophan • Tryptophan is destroyed under standard acid hydrolysis conditions.• Use an alternative hydrolysis method, such as alkaline hydrolysis or enzymatic digestion, for tryptophan analysis.
Low Recovery of Methionine and Cysteine • These sulfur-containing amino acids are susceptible to oxidation.• Perform a pre-oxidation step with performic acid to convert methionine to the stable methionine sulfone and cysteine to the stable cysteic acid before acid hydrolysis.[11]
High Variability Between Replicates • Inconsistent hydrolysis conditions.• Non-homogenous sample.• Inconsistent sample workup.• Ensure uniform heating of all samples during hydrolysis by using a calibrated oven or heating block.• Thoroughly homogenize the protein sample before aliquoting.• Standardize all post-hydrolysis steps, including drying and resuspension.

Optimized Protocol for Acid Hydrolysis of Proteins

This protocol is designed to maximize the recovery of norleucine and other amino acids from protein samples.

Materials:

  • Protein sample

  • L-Norleucine internal standard solution (of known concentration)

  • 6 M HCl containing 1% (v/v) phenol

  • High-purity nitrogen or argon gas

  • Hydrolysis tubes (heavy-walled glass tubes with screw caps and PTFE liners)

  • Heating block or oven capable of maintaining 110°C ± 1°C

  • Vacuum pump

  • Lyophilizer or centrifugal evaporator

Procedure:

  • Sample Preparation: Accurately weigh or pipette a known amount of your protein sample into a hydrolysis tube.

  • Internal Standard Addition: Add a precise volume of the L-norleucine internal standard solution to the hydrolysis tube. The amount should be chosen to yield a peak area comparable to the amino acids of interest in the subsequent analysis.

  • Acid Addition: Add a sufficient volume of 6 M HCl with 1% phenol to completely submerge the sample. A common ratio is 100-200 µL of acid per 1 mg of protein.

  • Oxygen Removal:

    • Flash-freeze the sample in the tube using liquid nitrogen or a dry ice/ethanol bath.

    • Connect the tube to a vacuum line and evacuate for 5-10 minutes.

    • Backfill the tube with high-purity nitrogen or argon gas.

    • Repeat this freeze-thaw-evacuate-backfill cycle two more times to ensure the complete removal of oxygen.

  • Hydrolysis: Securely cap the hydrolysis tube and place it in a heating block or oven pre-heated to 110°C. Hydrolyze for 24 hours. For proteins rich in hydrophobic amino acids, consider increasing the hydrolysis time to 48 or 72 hours.[5]

  • Acid Removal: After hydrolysis, cool the tubes to room temperature. Uncap carefully in a fume hood. Remove the HCl by drying the sample under a stream of nitrogen or by using a centrifugal evaporator or lyophilizer.

  • Sample Reconstitution: Reconstitute the dried hydrolysate in a suitable buffer for your amino acid analysis system (e.g., a loading buffer for ion-exchange chromatography or a derivatization buffer for HPLC).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the optimized acid hydrolysis protocol.

Optimized_Hydrolysis_Workflow cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_workup Post-Hydrolysis Workup cluster_analysis Analysis Sample 1. Protein Sample Aliquoting Add_IS 2. Add Norleucine Internal Standard Sample->Add_IS Add_Acid 3. Add 6 M HCl + 1% Phenol Add_IS->Add_Acid Oxygen_Removal 4. Oxygen Removal (Freeze-Evacuate-Backfill) Add_Acid->Oxygen_Removal Incubation 5. Hydrolyze at 110°C for 24-72h Oxygen_Removal->Incubation Drying 6. Dry to Remove HCl Incubation->Drying Reconstitution 7. Reconstitute in Analysis Buffer Drying->Reconstitution AAA 8. Amino Acid Analysis Reconstitution->AAA

Caption: Optimized workflow for protein acid hydrolysis.

References

  • Vertex AI Search. (n.d.). Amino acid standards for protein hydrolysates containing norleucine.
  • Su Ürünleri Dergisi. (2020, June 15). Optimization of hydrolyzation procedure for amino acid analysis in fish meat with HPLC-DAD by Response Surface Methodology (RSM).
  • Waters. (n.d.). Hydrolysis of Purified Proteins and Peptides.
  • BOC Sciences. (n.d.). Hydrolysis of Proteins: Breaking Down to Amino Acids.
  • PubMed Central. (2022, January 26). Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters.
  • PubMed. (n.d.). Correction for amino acid loss during acid hydrolysis of a purified protein.
  • PubMed. (n.d.). A comparison of internal and external standardization in amino acid analysis.
  • Unknown Source. (n.d.). Protein acidic hydrolysis for amino acids analysis in food - progress over time: a short review.
  • PMC - NIH. (2023, December 20). Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS.
  • Unknown Source. (n.d.). PROTEIN ACIDIC HYDROLYSIS FOR AMINO ACIDS ANALYSIS IN FOOD - PROGRESS OVER TIME: A SHORT REVIEW.
  • ResearchGate. (n.d.). "Amino Acid Analysis". In: Current Protocols in Protein Science.
  • Google Patents. (n.d.). US4384136A - Process for recovering amino acids from protein hydrolysates.
  • StatPearls - NCBI Bookshelf. (2023, January 11). Biochemistry, Amino Acid Synthesis and Degradation.
  • PMC - NIH. (2019, May 16). Whey Protein Hydrolysate Increases Amino Acid Uptake, mTORC1 Signaling, and Protein Synthesis in Skeletal Muscle of Healthy Young Men in a Randomized Crossover Trial.
  • ResearchGate. (2017, August 23). What internal standard can be used for the analysis of amino acids using Pre-Column HPLC?.
  • ResearchGate. (n.d.). Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters.
  • Gatorade Sports Science Institute. (n.d.). ALTERNATIVE FORMS OF DIETARY PROTEIN FOR RECOVERY: TRADITIONS, CHALLENGES AND OPPORTUNITIES.
  • Sigma-Aldrich. (n.d.). L-Norleucine BioReagent, amino acid analysis 327-57-1.
  • ResearchGate. (2016, January 12). (PDF) Nutritional Supplements to Enhance Recovery.
  • Unknown Source. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). L-Norleucine (CAS 327-57-1): Essential Amino Acid Standard for Analysis.
  • PubMed. (n.d.). Improved Method for Hydrolyzing Proteins and Peptides Without Inducing Racemization and for Determining Their True D-amino Acid Content.
  • Agilent. (n.d.). Bioanalysis of 6-diazo-5-oxo-l-norleucine in plasma and brain by ultra-performance liquid chromatography mass spectrometry.

Sources

Technical Support Center: Optimizing Gradient Elution for Norleucine Separation on Sub-2 Micron Columns

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the robust and optimized separation of Norleucine using gradient elution on sub-2 micron columns. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this application, providing in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on not just what to do, but why you're doing it, empowering you with the scientific rationale to overcome common challenges in your chromatographic endeavors.

Troubleshooting Guide

This section addresses specific issues you may encounter during the separation of Norleucine. Each problem is followed by a systematic approach to diagnosis and resolution, grounded in chromatographic principles.

Issue 1: Poor Peak Shape (Tailing or Fronting) for Norleucine

Poor peak shape is a common adversary in chromatography, compromising both resolution and accurate quantification. It's often a tale of two phenomena: tailing and fronting.

Q: My Norleucine peak is exhibiting significant tailing. What are the potential causes and how can I fix it?

A: Peak tailing for an amino acid like Norleucine is typically indicative of unwanted secondary interactions with the stationary phase or issues with the mobile phase.

  • Causality: Norleucine, being an amino acid, possesses both an acidic (carboxyl) and a basic (amino) group. At certain pH values, the amino group can be protonated and interact with residual, deprotonated silanol groups on the silica-based stationary phase of the column. This strong, secondary ionic interaction can delay the elution of a portion of the analyte molecules, resulting in a tailed peak.[1]

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: The mobile phase pH is a critical parameter for controlling the ionization state of both the analyte and the stationary phase.[2][3][4]

      • Recommendation: For reversed-phase separation of Norleucine, aim for a mobile phase pH that is at least 2 pH units below the pKa of the silanol groups (typically around 3.5-4.5) to keep them protonated and minimize ionic interactions. A lower pH (e.g., 2.5-3.0) will also ensure the carboxyl group of Norleucine is protonated, promoting retention, while the amino group is protonated, which can be managed with mobile phase modifiers.

      • Protocol: Prepare your aqueous mobile phase (Mobile Phase A) with a suitable buffer (e.g., phosphate or formate) and carefully adjust the pH using an appropriate acid (e.g., phosphoric acid or formic acid).

    • Use of Mobile Phase Modifiers:

      • Recommendation: Incorporate a small concentration of an ion-pairing agent or a competing base into your mobile phase. For example, trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) can act as an ion-pairing agent and also effectively mask the silanol interactions. Alternatively, a competing base can be used to saturate the active sites on the stationary phase.

    • Column Health Check:

      • Recommendation: A contaminated or degraded column can also lead to peak tailing.[5][6] If the issue persists after mobile phase optimization, consider flushing the column with a strong solvent wash. If the column is old or has been subjected to harsh conditions, it may need to be replaced.

Q: I'm observing peak fronting for my Norleucine standard. What does this indicate?

A: Peak fronting is less common than tailing but often points to column overload or an issue with the sample solvent.

  • Causality: When the concentration of the analyte at the peak maximum is high enough to saturate the stationary phase, the equilibrium of partitioning is disturbed, leading to a fronting peak. This can also occur if the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase.

  • Troubleshooting Steps:

    • Reduce Sample Concentration:

      • Recommendation: Dilute your sample and reinject. If the peak shape becomes more symmetrical, you were likely overloading the column.

    • Match Sample Solvent to Initial Mobile Phase:

      • Recommendation: Ensure your sample is dissolved in a solvent that is as weak as or weaker than your initial mobile phase conditions.[5] Injecting in a stronger solvent can cause the analyte to travel through the initial part of the column too quickly, leading to band distortion and fronting.

Issue 2: Retention Time Variability for Norleucine

Consistent retention times are the bedrock of reliable identification and quantification. Drifting retention times can signal problems with the HPLC/UPLC system or the method's robustness.

Q: My Norleucine peak's retention time is drifting from one injection to the next. How can I stabilize it?

A: Retention time drift in gradient elution is often linked to insufficient column re-equilibration or fluctuations in the mobile phase composition or temperature.[3]

  • Causality: In gradient elution, the mobile phase composition changes throughout the run. After each run, the column must be returned to its initial conditions. If the re-equilibration time is too short, the column will not be fully conditioned to the starting mobile phase, leading to a shift in retention time for the subsequent injection.

  • Troubleshooting Steps:

    • Optimize Column Re-equilibration:

      • Recommendation: Increase the post-run equilibration time. A good starting point is to ensure at least 5-10 column volumes of the initial mobile phase pass through the column before the next injection. The column volume can be calculated as: V_c = π * r^2 * L, where r is the column's inner radius and L is its length.

    • Ensure Proper Mobile Phase Preparation and Degassing:

      • Recommendation: Prepare fresh mobile phases daily and ensure they are thoroughly degassed. Dissolved gases can lead to the formation of bubbles in the pump, causing inaccurate mobile phase delivery and fluctuating retention times.

    • Thermostat Your Column and Solvents:

      • Recommendation: Use a column oven to maintain a constant temperature. Temperature fluctuations can affect mobile phase viscosity and the kinetics of partitioning, leading to shifts in retention time.[7] If your system has a solvent pre-heater, ensure it is functioning correctly.

Issue 3: Poor Resolution Between Norleucine and Other Components

Achieving adequate resolution is paramount, especially when Norleucine needs to be separated from its isomers (like Leucine and Isoleucine) or other closely eluting compounds.

Q: I'm struggling to resolve Norleucine from a closely eluting impurity. What strategies can I employ?

A: Improving resolution requires a multi-faceted approach that involves optimizing the gradient profile, mobile phase composition, and potentially the stationary phase.

  • Causality: Resolution is a function of efficiency, selectivity, and retention. To improve the separation of closely eluting peaks, you need to manipulate these factors. In gradient elution, the gradient slope plays a crucial role in resolution.[8][9]

  • Troubleshooting Steps:

    • Optimize the Gradient Slope:

      • Recommendation: A shallower gradient (a smaller change in the percentage of the strong solvent per unit of time) will increase the time the analytes spend in the mobile phase where separation occurs, often leading to better resolution.[8][9]

      • Protocol: Start with a scouting gradient (e.g., 5-95% B in 10 minutes) to determine the approximate elution time of Norleucine. Then, create a shallower gradient around the elution window of the target peaks. For example, if Norleucine elutes at 40% B, you could try a gradient segment from 30% to 50% B over a longer period.

    • Modify Mobile Phase Selectivity:

      • Recommendation: Changing the organic solvent (e.g., from acetonitrile to methanol) or the mobile phase pH can alter the selectivity of the separation. Methanol, being a protic solvent, can offer different interactions compared to the aprotic acetonitrile. Adjusting the pH can change the ionization state of the analytes and thus their interaction with the stationary phase.[2][3]

    • Consider a Different Stationary Phase:

      • Recommendation: If optimizing the mobile phase and gradient doesn't yield the desired resolution, the column chemistry may not be suitable. Consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) that can offer alternative selectivities.

Frequently Asked Questions (FAQs)

Q1: Why is gradient elution preferred over isocratic elution for Norleucine analysis in complex samples?

A1: Gradient elution is often the method of choice for complex samples containing analytes with a wide range of hydrophobicities.[10][11] For a sample containing Norleucine along with other amino acids or matrix components, an isocratic method that provides good resolution for early-eluting peaks might lead to excessively long retention times and broad peaks for later-eluting compounds. Conversely, an isocratic method suitable for late-eluting compounds may result in poor resolution of early peaks. Gradient elution overcomes this by starting with a weak mobile phase to resolve early-eluting compounds and gradually increasing the mobile phase strength to elute more retained compounds in a reasonable time with good peak shape.[11][12]

Q2: What are the advantages of using sub-2 micron columns for Norleucine separation?

A2: Sub-2 micron columns, used in Ultra-High-Performance Liquid Chromatography (UHPLC) systems, offer several key advantages for amino acid analysis:[13]

  • Higher Efficiency and Resolution: The smaller particle size leads to a significant increase in column efficiency, resulting in sharper peaks and better resolution.[13] This is particularly beneficial for separating structurally similar compounds like amino acid isomers.

  • Faster Analysis Times: The high efficiency allows for the use of higher flow rates and shorter columns without sacrificing resolution, leading to significantly faster run times.[13]

  • Increased Sensitivity: The sharper, more concentrated peaks result in a higher signal-to-noise ratio, leading to improved sensitivity and lower detection limits.

Q3: Do I need to derivatize Norleucine for analysis on a sub-2 micron column?

A3: While some modern methods allow for the analysis of underivatized amino acids, derivatization is still a very common and often necessary step.[14][15]

  • Rationale: Norleucine, like most amino acids, lacks a strong chromophore, making it difficult to detect with standard UV-Vis detectors at low concentrations. Derivatization with a labeling agent (e.g., o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC)) attaches a molecule with strong UV absorbance or fluorescence properties to the amino acid, significantly enhancing its detectability.[15][16] Pre-column derivatization is often preferred for its simplicity and automation compatibility.[15]

Q4: How do I choose the appropriate mobile phases for Norleucine separation?

A4: The choice of mobile phase depends on the column and detection method. For reversed-phase chromatography with a C18 column:

  • Mobile Phase A (Aqueous): Typically consists of ultrapure water with a buffer to control pH (e.g., phosphate, formate, or acetate buffer) and potentially an ion-pairing agent like TFA. The pH should be carefully controlled to ensure consistent ionization of Norleucine.[2][8]

  • Mobile Phase B (Organic): Acetonitrile is the most common strong solvent due to its low viscosity and UV transparency. Methanol can be used as an alternative to alter selectivity.

Data Presentation & Experimental Protocols

Table 1: Starting Gradient Conditions for Norleucine Separation on a C18 Sub-2 Micron Column
ParameterRecommended Starting ConditionRationale
Column C18, ≤ 2 µm, e.g., 50 mm x 2.1 mmHigh efficiency and fast analysis.
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to control ionization and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon strong solvent with good UV transparency.
Flow Rate 0.4 - 0.6 mL/minAppropriate for a 2.1 mm ID column to maintain optimal linear velocity.
Column Temp. 30 - 40 °CImproves peak shape and reduces viscosity.
Initial %B 2 - 5%Ensures good retention of Norleucine at the start of the gradient.
Gradient Profile 5% to 50% B in 5 minutesA good starting point for a scouting run.
Injection Vol. 1 - 5 µLMinimize to prevent band broadening.
Detector UV at ~210 nm (for underivatized) or as per derivatization agentWavelength for peptide bonds or the specific chromophore.
Protocol 1: Systematic Approach to Gradient Optimization

This protocol outlines a step-by-step method for optimizing the gradient profile for the separation of Norleucine from closely eluting species.

  • Initial Scouting Run:

    • Perform a fast, broad gradient run (e.g., 5% to 95% B in 5-10 minutes) to determine the approximate percentage of mobile phase B at which Norleucine and its adjacent peaks elute.

  • Calculate the Gradient Slope (k*):

    • Use the following equation to estimate the gradient slope: k* = (t_g * F) / (S * V_m * ΔΦ), where t_g is the gradient time, F is the flow rate, S is a constant related to the analyte's molecular weight, V_m is the column volume, and ΔΦ is the change in the volume fraction of the strong solvent.

    • Aim for a k* value between 2 and 5 for good resolution.

  • Develop a Shallow Gradient:

    • Based on the scouting run, design a new gradient that is shallower around the elution time of your target analytes. For instance, if the peaks of interest elute between 30% and 40% B, create a gradient segment that spans this range over a longer duration (e.g., 25% to 45% B in 10 minutes).

  • Fine-tune the Gradient:

    • If co-elution still occurs, consider introducing an isocratic hold just before the elution of the critical pair to improve their separation.[8]

    • Alternatively, a segmented gradient with different slopes can be employed to selectively improve resolution in specific parts of the chromatogram.

Visualizations

Diagram 1: Troubleshooting Logic for Poor Peak Shape

PoorPeakShape Start Poor Peak Shape Observed CheckShape Tailing or Fronting? Start->CheckShape Tailing Peak Tailing CheckShape->Tailing Tailing Fronting Peak Fronting CheckShape->Fronting Fronting AdjustpH Optimize Mobile Phase pH Tailing->AdjustpH CheckOverload Reduce Sample Concentration Fronting->CheckOverload CheckSolvent Match Sample Solvent to Initial Mobile Phase CheckOverload->CheckSolvent Resolved Peak Shape Improved CheckSolvent->Resolved AddModifier Use Mobile Phase Modifier (e.g., TFA) AdjustpH->AddModifier CheckColumn Check Column Health AddModifier->CheckColumn CheckColumn->Resolved

Caption: Decision tree for troubleshooting poor peak shape.

Diagram 2: Gradient Elution Optimization Workflow

GradientOptimization Start Start: Poor Resolution ScoutingRun Perform Broad Scouting Gradient Start->ScoutingRun IdentifyElution Identify Elution Window of Target Peaks ScoutingRun->IdentifyElution ShallowGradient Implement Shallower Gradient Across Elution Window IdentifyElution->ShallowGradient CheckResolution Resolution Adequate? ShallowGradient->CheckResolution End End: Optimized Separation CheckResolution->End Yes ModifyMobilePhase Modify Mobile Phase (Solvent/pH) CheckResolution->ModifyMobilePhase No ModifyMobilePhase->ShallowGradient

Sources

Removing Norleucine contamination from recombinant protein batches

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elimination of Norleucine (Nle) Contamination in Recombinant Proteins Audience: Bio-process Engineers, Purification Scientists, QA/QC Managers

Welcome to the Technical Support Center

Status: Operational | Severity: Critical (CQA Deviation)

You are accessing the specialized troubleshooting hub for Norleucine (Nle) misincorporation . This non-canonical amino acid substitution (Met


 Nle) is a common but critical quality attribute failure, particularly in high-density E. coli fermentations.[1]

Because Nle and Methionine (Met) are nearly isosteric and Nle variants often co-purify with the native protein, downstream removal is rarely commercially viable. This guide focuses on Upstream Prevention and Analytical Detection .[1]

Quick Diagnosis: Do I have Norleucine Contamination?

Symptom:

  • Mass Spectrometry (LC-MS) shows a "satellite" peak or mass shift of -18 Da relative to the parent peptide.[1]

  • Isoelectric Focusing (IEF) shows no distinct charge variant (Nle and Met are both uncharged/hydrophobic).[1]

  • Protein activity is slightly reduced, or oxidation stability is strangely improved (Nle cannot oxidize like Met).[1]

Immediate Action: If you detect the -18 Da shift, do not pool these fractions. Proceed to Module 1 for confirmation and Module 2 for remediation of future batches.

Module 1: Analytical Verification (The "Proof")

User Question: "I see a mass anomaly. How do I confirm it is Norleucine and not a degradation product?"

Technical Explanation: Norleucine (MW 131.17 Da) replaces Methionine (MW 149.21 Da).[1] The residue mass difference is exactly 18.04 Da (loss of a sulfur atom, gain of a methylene group).[1] Standard peptide mapping is the gold standard for detection.[1]

Protocol: Differentiating Nle from Leu/Ile

Nle is an isomer of Leucine (Leu) and Isoleucine (Ile).[1] Standard MS cannot distinguish them by mass alone.[1] You must use retention time shifts or specific fragmentation.[1]

ParameterMethionine (Met)Norleucine (Nle)Leucine (Leu)
Residue Mass 131.2 Da113.2 Da113.2 Da
Side Chain


Branched
RP-HPLC Elution Elutes Earlier (More Polar)Elutes Later (More Hydrophobic)Varies
Oxidation Susceptible (+16 Da)Resistant (No shift)Resistant

Step-by-Step Verification:

  • Digest: Perform Tryptic digest of the target protein.

  • Oxidize (The Trick): Treat a sub-aliquot with

    
    .[1]
    
    • Met-peptides will shift +16 Da (Met-Sulfoxide).[1]

    • Nle-peptides will NOT shift.[1]

  • Analyze: If you have a peptide with mass -18 Da (vs native) that refuses to oxidize, it is Norleucine [1].[1]

Module 2: Upstream Prevention (The "Fix")

User Question: "My analytical data confirms Nle. How do I stop it in the next fermentation run?"

Root Cause: Nle is synthesized by the Leucine Biosynthetic Pathway (enzymes LeuA-D) from 2-ketobutyrate.[1] This occurs when:

  • Methionine is depleted: The cell tries to make more Met, but also upregulates the Leucine pathway.

  • MetRS Promiscuity: The Methionyl-tRNA Synthetase (MetRS) has a low affinity for Nle but will charge it onto tRNA-Met if the cytoplasmic [Met]:[Nle] ratio drops below a critical threshold [2].[1]

Visualizing the Mechanism

Nle_Mechanism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate KB 2-Ketobutyrate Pyruvate->KB IlvA (Threonine Deaminase) Leu_Path Leucine Pathway (LeuA/B/C/D) KB->Leu_Path Side Reaction Nle Norleucine (Nle) Leu_Path->Nle Biosynthesis MetRS MetRS Enzyme Nle->MetRS Low Affinity (Competes when Met is low) Met Methionine (Met) Met->MetRS High Affinity tRNA tRNA-Met MetRS->tRNA Charging Protein_Good Native Protein (Active) tRNA->Protein_Good If Met charged Protein_Bad Nle-Variant (Contaminated) tRNA->Protein_Bad If Nle charged

Caption: The competition between Methionine and Norleucine for tRNA-Met charging. Nle is a byproduct of the Leucine pathway (via 2-ketobutyrate) that accumulates when Met is limiting.[1]

Remediation Protocol: The Methionine Spike

The only robust solution is to ensure Methionine is never the limiting nutrient.

Protocol:

  • Calculate Demand: Estimate Met consumption. E. coli typically requires ~0.25 mmol Met per gram of Dry Cell Weight (DCW) for heterologous protein expression.[1]

  • Continuous Feed Strategy:

    • Do not rely on batch addition (initial media).[1] Met is consumed rapidly during induction.[1]

    • Feed Rate: Add L-Methionine to your feed solution to maintain a residual concentration of > 0.5 mM throughout the induction phase [3].

  • Process Control:

    • Trigger the Met feed before induction (IPTG addition).[1]

    • Warning: Excess Met (> 5 mM) can cause aberrant growth or volatile sulfur byproduct formation, but this is preferable to Nle contamination.[1]

Module 3: Advanced Troubleshooting (FAQs)

Q: Can I just purify the Nle-protein away from the Met-protein? A: No. Because Nle is hydrophobic (like Met) and uncharged (like Met), the two protein variants usually co-elute on Ion Exchange (IEX) and Hydrophobic Interaction Chromatography (HIC).[1] While High-Resolution RP-HPLC can separate them analytically, it is rarely scalable for manufacturing. Prevention is the only viable strategy.

Q: Why does this happen in my Defined Media but not Complex Media? A: Complex media (Yeast Extract/Tryptone) contains free amino acids, including Methionine.[1] Defined media relies on the cell's biosynthesis.[1] If the recombinant protein is "Met-rich," the metabolic demand outstrips the cell's synthesis rate, triggering the starvation response that leads to Nle incorporation [4].

Q: Is this strain-dependent? A: Yes.

  • High Risk: E. coli K-12 strains (e.g., W3110, HMS174).[1] These have high Leucine pathway activity.[1]

  • Lower Risk: E. coli B strains (e.g., BL21).[1] These tend to have tighter regulation of amino acid biosynthesis, though they are not immune [5].

Q: Can I add Leucine to stop it? A: Yes, but with caution. Adding Leucine creates feedback inhibition on the LeuA enzyme, shutting down the pathway that produces Nle.[2]

  • Risk: High Leucine levels can inhibit Valine and Isoleucine biosynthesis (via acetohydroxy acid synthase), potentially stalling growth.[1] Methionine feeding is safer and more direct.

References
  • Apostol, I., et al. (1997).[1][3][4] "Incorporation of Norvaline at Leucine Positions in Recombinant Human Hemoglobin Expressed in Escherichia coli." Journal of Biological Chemistry. Link(Note: Describes the analytical differentiation and oxidation strategy relevant to Nle/Met).

  • Bogosian, G., et al. (1989).[1][5] "Biosynthesis and incorporation into protein of norleucine by Escherichia coli." Journal of Biological Chemistry, 264(1), 531-539.[1][5] Link(The foundational paper establishing the mechanism).[1]

  • Van Hest, J.C., et al. (2000).[1][5] "Efficient Incorporation of Unsaturated Methionine Analogues into Proteins in Vivo." Journal of the American Chemical Society. Link(Discusses MetRS promiscuity and feed concentrations).[1]

  • Soini, J., et al. (2008).[1] "Norleucine misincorporation in recombinant proteins produced by E. coli fed-batch cultures." Microbial Cell Factories. Link

  • Fahnert, B., et al. (2004).[1] "Pharmacopoeial implications of norleucine incorporation." Bioprocess International.[1] (Industry standard overview of regulatory risks).

Sources

Technical Support Center: Correcting Baseline Drift in Norleucine HPLC Detection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Correcting Baseline Drift in Norleucine Analysis Audience: Analytical Chemists, Process Development Scientists, QC Managers Format: Interactive Technical Guide (Q&A)

Introduction: The Criticality of a Flat Baseline

Norleucine (Nle) is a non-proteinogenic amino acid often used as an internal standard in amino acid analysis or monitored as a misincorporation impurity in recombinant protein production (substituting for Leucine or Methionine).[1][2]

Because Norleucine lacks a distinct chromophore (unless derivatized) and often elutes in a crowded window near Leucine and Isoleucine, detection relies heavily on low-UV absorbance (200–210 nm) or fluorescence tagging. In both cases, baseline drift is not just a cosmetic nuisance—it is a quantitative killer. A drifting baseline changes the integration start/end points, skewing area counts and invalidating the internal standard normalization.

This guide provides a root-cause analysis and self-validating protocols to eliminate drift.

Part 1: Diagnostic Workflow

Before adjusting chemistry, you must identify the shape of the drift. Use this logic flow to categorize your issue.

TroubleshootingFlow Start Start: Observe Baseline Anomaly Decision1 Is the drift synchronized with the gradient? Start->Decision1 BranchGradient Gradient-Related Drift Decision1->BranchGradient Yes BranchRandom Non-Gradient Drift Decision1->BranchRandom No Test1 Test: Run 'Blank' Gradient (No Injection) BranchGradient->Test1 Decision2 Is the drift cyclic/wavy? BranchRandom->Decision2 Result1A Drift Persists Test1->Result1A Result1B Drift Disappears Test1->Result1B Cause1 Cause: Mobile Phase Absorbance Mismatch Result1A->Cause1 Cause2 Cause: Column Bleed or Retained Contaminants Result1B->Cause2 Cause3 Cause: Pump Mixing or Temperature Cycling Decision2->Cause3 Yes Cause4 Cause: Detector Lamp Aging or Flow Cell Air Decision2->Cause4 No

Figure 1: Decision tree for isolating the root cause of baseline instability in HPLC.

Part 2: Technical Modules & Solutions
Module 1: The Gradient Ghost (Mobile Phase Absorbance)

Q: Why does my baseline rise sharply as the % Organic increases, even with no sample?

The Science: This is the most common issue in Norleucine analysis using UV detection (210 nm). It stems from a violation of the Beer-Lambert Law across the gradient.

  • Mobile Phase A (Aqueous + Modifier) and Mobile Phase B (Organic + Modifier) have different molar absorptivities at 210 nm.

  • As the gradient shifts from 100% A to 100% B, the detector sees a changing background absorbance.

  • Example: Trifluoroacetic Acid (TFA) absorbs significantly at 210 nm. Organic solvents (Acetonitrile/Methanol) can potentiate this absorbance or have their own cut-offs.

The Solution: Optical Balancing (The "TFA Trick") You must optically match the two phases. A common misconception is to add the exact same concentration of modifier to both lines. However, TFA absorbs more light when dissolved in Acetonitrile than in water due to solvent-shell effects.

Protocol: Iterative Balancing

  • Prepare Mobile Phase A: 0.1% TFA in Water.[1]

  • Prepare Mobile Phase B: 0.085% TFA in Acetonitrile (Start lower than A).

  • Run a Blank Gradient: Record the baseline trace.

  • Adjust:

    • If baseline drifts UP : The absorbance of B is too high. Reduce TFA in B (e.g., to 0.08%).

    • If baseline drifts DOWN : The absorbance of B is too low. Increase TFA in B (e.g., to 0.095%).

    • Target: A drift of < 2 mAU across the entire run.

Solvent SystemTypical Adjustment for Flat Baseline (210 nm)
Water / ACN (TFA) 0.1% TFA in Water / 0.085-0.09% TFA in ACN
Water / MeOH (Formic) 0.1% Formic in Water / 0.1% Formic in MeOH (Usually matches well)
Phosphate Buffer Ensure high purity salts; Phosphate is transparent, drift usually indicates organic impurities.

Expert Insight: Always use "LC-MS Grade" or "Low UV" solvents. HPLC-grade Acetonitrile often contains impurities that absorb at <200 nm, making balancing impossible [1].

Module 2: The "Wavy" Baseline (Mixing & Hardware)

Q: My baseline isn't just drifting; it has a sinusoidal "wave" pattern. Is this the column?

The Science: No, this is likely a mixing or thermal issue.

  • Mixing Noise: In high-pressure mixing systems (binary pumps), if the stroke volumes are not perfectly mixed, you will see periodic fluctuations corresponding to the pump stroke frequency.

  • Thermal Noise: Refractive Index (RI) is temperature-dependent. Even in UV detectors, significant temperature shifts affect the flow cell's optical path.

The Solution: Dynamic Mixing & Thermal Isolation

Protocol: The Mixer Efficiency Test

  • Remove the Column: Connect the injector directly to the detector with a union (zero dead volume).

  • Run a Step Gradient: 0%, 20%, 40%, 60%, 80%, 100% B (hold each for 5 mins).

  • Analyze the Steps:

    • If the "plateaus" are flat but the transitions are noisy, you have mixing volume insufficiency .

    • Action: Install a larger volume static mixer (e.g., upgrade from 35 µL to 100 µL). Note: This increases dwell volume (gradient delay), so adjust your method start time accordingly.

Protocol: Thermal Stabilization

  • Ensure the column compartment is closed and stable (± 0.1°C).

  • Critical: Route the incoming mobile phase tubing through the column oven's heat exchanger (if available) before it enters the column. This pre-heats the solvent to match the column temperature, preventing thermal shock at the detector [2].

Module 3: Norleucine-Specific Integration Issues

Q: The drift is minor, but it makes integrating the small Norleucine peak difficult. How do I fix the data?

The Science: Norleucine often elutes in the "valley" between Leucine and Isoleucine. If the baseline slopes upward here, standard integration algorithms (which draw a line from peak start to end) will overestimate the area of the later-eluting peak or fail to separate the valley.

The Solution: Blank Subtraction Modern Chromatography Data Systems (CDS) like Empower or Chromeleon allow for signal subtraction.

Self-Validating Protocol: Blank Subtraction

  • Sequence Setup:

    • Injection 1: Blank (Mobile Phase only).

    • Injection 2: Standard (Norleucine).[3]

    • Injection 3: Sample.[4][5]

  • Processing Method:

    • Define Injection 1 as a "Blank" type.

    • Enable "Subtract Blank" in the processing method.

  • Validation Check:

    • Overlay the Raw Sample Data vs. the Subtracted Data.

    • Pass Criteria: The baseline before the injection void volume should be at exactly 0 mAU. The slope under the Norleucine peak should be flat relative to the x-axis.

Part 3: Summary of Preventive Maintenance

To prevent recurrence, adhere to this maintenance schedule specific to low-UV amino acid analysis.

ComponentActionFrequencyReason
Mobile Phase Replace Daily Every 24 hrsAqueous buffers (even with acid) grow bacteria that cause "ghost peaks" and drift.
Pump Seals Wash/Flush WeeklySalt precipitation from buffers causes micro-leaks, leading to pulsation drift.
Detector Lamp Intensity Check MonthlyAs D2 lamps age, energy at 210 nm drops first, increasing baseline noise (low S/N).
Flow Cell Passivation QuarterlyFlush with 6N Nitric Acid (if compatible) to remove adsorbed organics that bleed over time.
References
  • Agilent Technologies. (2022). Eliminating Baseline Problems in HPLC. Retrieved from [Link]

  • Dolan, J. W. (2022). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? LCGC North America. Retrieved from [Link]

  • Shimadzu Corporation. (2023). Gradient Baseline for Water/Acetonitrile Containing TFA. Retrieved from [Link]

  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • Waters Corporation. (2023). Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. Retrieved from [Link]

Sources

Validation & Comparative

Advantages of Norleucine hydrochloride over alpha-aminobutyric acid (AABA)

Technical Comparison: Norleucine Hydrochloride vs. -Aminobutyric Acid (AABA) in Peptide Engineering and Bioanalysis

Executive Summary

In the landscape of non-proteinogenic amino acids, Norleucine (Nle) and


-Aminobutyric Acid (AABA/Abu)hydrophobicity engineeringoxidative stabilization

This guide provides a rigorous technical comparison, demonstrating that Norleucine is the preferred choice for:

  • Bioanalysis: Serving as a robust Internal Standard (IS) with optimal retention in Reverse-Phase HPLC (RP-HPLC), avoiding the "crowded" early-elution window characteristic of AABA.

  • Therapeutic Design: Acting as a perfect isosteric surrogate for Methionine (Met), eliminating oxidation liabilities while maintaining the hydrophobic core integrity—a capability AABA (a Cysteine surrogate) lacks due to its shorter side chain.

Part 1: Physicochemical Properties & Structural Role[1]

To understand the advantages of Norleucine, one must first analyze the structural divergence from AABA.

Table 1: Physicochemical Comparison
FeatureNorleucine (Nle)

-Aminobutyric Acid (AABA)
Structure Linear 4-carbon side chain (

)
Linear 2-carbon side chain (

)
Molecular Weight 131.17 g/mol 103.12 g/mol
Hydrophobicity Index High (Similar to Leu/Met)Low/Moderate (Similar to Ala/Cys)
Isosteric Target Methionine (Met)Cysteine (Cys)
pKa (

-COOH)
2.392.29
pKa (

-NH

)
9.769.83
Solubility (HCl salt) High (>100 mg/mL in water)High
The Hydrophobic Advantage

Norleucine's extended aliphatic chain provides a hydrophobic surface area significantly larger than that of AABA. In drug design, this allows Nle to:

  • Fill hydrophobic pockets in receptors that AABA is too small to occupy.

  • Increase the membrane permeability of peptide drugs (e.g., Antimicrobial Peptides) more effectively than AABA.

Part 2: Bioanalytical Applications (The Internal Standard Debate)

In Amino Acid Analysis (AAA), the choice of Internal Standard is critical for quantification accuracy. While both reagents are used, Norleucine is statistically superior for analyzing protein hydrolysates and complex biological fluids.

Why Norleucine Outperforms AABA as an Internal Standard
  • Elution Profile & Interference:

    • AABA Limitation: AABA elutes early in the chromatogram (near Valine/Alanine). This region is often crowded with small physiological amines, drugs, or buffer artifacts, leading to co-elution and integration errors.

    • Norleucine Advantage: Nle elutes later (typically between Leucine and Tyrosine/Phenylalanine). This "late window" is chemically quiet, ensuring a baseline-resolved peak that yields higher precision.

  • Ionization Mimicry (LC-MS):

    • For LC-MS applications, the Internal Standard must mimic the ionization efficiency of the analytes. Nle closely mimics the ionization of hydrophobic amino acids (Leu, Ile, Phe), which are often the critical residues determining protein stability.

Diagram 1: HPLC Elution Logic

The following diagram illustrates the chromatographic advantage of Nle.

HPLC_ElutionStartInjectionEarlyEarly Region(Crowded)Start->EarlyMidMid Region(Interference Risk)Early->MidGlyGly/AlaEarly->GlyAABAAABA (IS)Risk: Co-elutionEarly->AABACrowdedLateLate Region(Clean Baseline)Mid->LateValValMid->ValLeuLeu/IleLate->LeuNleNorleucine (IS)Advantage: ResolvedLate->NleOptimal WindowPhePhe/TyrLate->Phe

Caption: Chromatographic elution order highlighting Norleucine's placement in the 'clean' hydrophobic window compared to AABA's risk-prone early elution.

Part 3: Application in Peptide Therapeutics (Stability Engineering)

In drug development, the primary advantage of Norleucine over AABA lies in Methionine substitution .

The Methionine Oxidation Problem

Methionine residues are susceptible to oxidation (forming Met-Sulfoxide), which alters protein folding and reduces shelf-life.

  • AABA is ineffective here: Replacing Met with AABA creates a "cavity" in the protein core (packing defect) because AABA is too small (

    
     vs 
    
    
    ).
  • Norleucine is the solution: Nle is isosteric to Met.[1] It fills the same volume but lacks the sulfur atom, rendering it completely resistant to oxidation while maintaining biological affinity.

Diagram 2: Strategic Selection Pathway

How to choose between Nle and AABA in peptide design.

Selection_StrategyProblemPeptide Instability / Design GoalBranch1Oxidation ofMethionine?Problem->Branch1Branch2Disulfide Aggregation(Cysteine)?Problem->Branch2Branch3IncreaseHydrophobicity?Problem->Branch3Sol_NleUse Norleucine (Nle)Branch1->Sol_NleYesSol_AABAUse AABA (Abu)Branch2->Sol_AABAYesHigh_HydroHigh Hydrophobicity Needed(Membrane Penetration)Branch3->High_HydroLow_HydroMinimal Bulk NeededBranch3->Low_HydroReason_NleIsosteric to MetOxidation ResistantMaintains Core PackingSol_Nle->Reason_NleReason_AABAIsosteric to CysPrevents DimerizationSol_AABA->Reason_AABAHigh_Hydro->Sol_NleNle >> AABALow_Hydro->Sol_AABA

Caption: Decision matrix for selecting Norleucine vs. AABA based on specific instability mechanisms (Oxidation vs. Aggregation) and hydrophobic requirements.

Part 4: Experimental Protocols

Protocol A: Norleucine as Internal Standard for Amino Acid Analysis

Objective: Accurate quantification of amino acids in a protein hydrolysate using RP-HPLC.

Reagents:

  • Norleucine Hydrochloride (High Purity >99%).

  • 6N HCl (Sequencing Grade).

  • Derivatization Reagent (e.g., OPA or PITC).[2]

Workflow:

  • Stock Preparation: Dissolve Norleucine HCl in 0.1 M HCl to a concentration of 2.5 µmol/mL. Store at -20°C.

  • Sample Hydrolysis:

    • Transfer protein sample (approx. 10-50 µg) into a hydrolysis tube.

    • Critical Step: Add exactly 20 µL of Norleucine Stock Solution before hydrolysis. This corrects for physical losses during the heating step.

    • Add 200 µL 6N HCl. Flush with Nitrogen (to prevent oxidation of other residues).

    • Incubate at 110°C for 24 hours.

  • Drying: Evaporate HCl under vacuum.

  • Derivatization: Re-dissolve residue in buffer and perform automated pre-column derivatization (e.g., Agilent or Waters protocols).

  • Analysis: Inject onto C18 column.

    • Validation: Check Nle retention time. It should appear after Leucine and before Phenylalanine.

    • Calculation: Use the area ratio of (Analyte / Nle) for quantification.

Protocol B: Solid Phase Peptide Synthesis (SPPS) with Fmoc-Nle-OH

Objective: Synthesizing a peptide analog where Methionine is replaced by Norleucine to improve oxidative stability.[1]

Reagents:

  • Fmoc-Nle-OH (Norleucine).[1]

  • Coupling Reagents: HBTU/DIEA or DIC/Oxyma.

  • Resin: Rink Amide (for C-term amides).

Workflow:

  • Resin Swelling: Swell resin in DMF for 20 mins.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 mins) to remove Fmoc. Wash 5x with DMF.

  • Coupling (The Nle Step):

    • Dissolve Fmoc-Nle-OH (3 eq), HBTU (2.9 eq), and DIEA (6 eq) in DMF.

    • Note: Nle couples with kinetics very similar to Leucine. No double coupling is usually required unless the sequence is difficult.

    • Add to resin and shake for 45 mins at Room Temp.

  • Monitoring: Perform Kaiser test. A negative result (yellow beads) indicates successful coupling.

  • Cleavage: Cleave peptide using TFA/TIS/Water (95:2.5:2.5). Note: Unlike Met-containing peptides, no special scavengers (like Ammonium Iodide) are needed to reverse oxidation, as Nle is stable.

References

  • Comparison of Internal Standards in Amino Acid Analysis. Journal of Chromatography A. (Demonstrates Nle's superior precision over external standards and early-eluting alternatives).

  • Norleucine: A Structural Analog for Methionine. Biochemistry.[3] (Foundational work on the isosteric nature of Nle and Met).

  • Hydrophobicity Scales of Amino Acids. Journal of Biological Chemistry. (Data supporting the high hydrophobicity index of Nle vs AABA).

  • Oxidative Stability of Norleucine-Containing Peptides. International Journal of Peptide and Protein Research. (Experimental validation of Nle stability).

Comparative Guide: Norleucine Hydrochloride vs. Isotope-Labeled Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative amino acid analysis (AAA) and metabolomics, the choice of internal standard (IS) dictates the accuracy, precision, and cost-efficiency of the workflow. Norleucine hydrochloride , a non-proteinogenic amino acid salt, serves as a robust "surrogate" standard for chromatographic separation techniques (HPLC-UV/FLD). In contrast, Stable Isotope-Labeled Internal Standards (SIL-IS) represent the "gold standard" for mass spectrometry (LC-MS/MS), offering superior correction for matrix effects despite higher costs.

This guide provides a technical comparison to assist researchers in selecting the optimal standardization strategy.

Technical Mechanisms & Causality

Norleucine Hydrochloride: The Chromatographic Surrogate

Norleucine (2-aminohexanoic acid) is a structural isomer of leucine and isoleucine but is absent in most biological matrices. The hydrochloride salt form is preferred for its enhanced aqueous solubility and stability in acidic buffers used during protein hydrolysis.

  • Mechanism: Norleucine elutes in a distinct chromatographic window—typically between Valine and Leucine in reversed-phase (RP) systems.

  • Error Correction: It corrects for volumetric variations (pipetting errors, injection volume shifts) and general sample loss during handling.

  • Limitation: Because it does not co-elute with analytes, it cannot correct for transient ionization suppression (matrix effects) that occurs at specific retention times in LC-MS.

Isotope-Labeled Standards (SIL-IS): The Mass-Spectral Twin

SIL-IS are analytes enriched with stable isotopes (


, 

, or

).
  • Mechanism: They possess identical physicochemical properties (pKa, hydrophobicity) to the target analyte. Consequently, they co-elute at the exact same retention time.

  • Error Correction: They correct for matrix effects (ion suppression/enhancement), extraction efficiency , and enzymatic degradation . Since the IS experiences the exact same ionization environment as the analyte, the ratio of Analyte/IS remains constant even if the absolute signal is suppressed.

Visualization: Error Correction Logic

The following diagram illustrates why SIL-IS is superior for MS applications while Norleucine remains valid for UV/FLD.

IS_Mechanism cluster_Method Detection Method Sample Biological Sample Matrix Matrix Interferences (Salts, Lipids) Sample->Matrix LC_UV LC-UV/Fluorescence (Separation based) Matrix->LC_UV Co-elution causes background noise LC_MS LC-MS/MS (Mass based) Matrix->LC_MS Co-elution causes Ion Suppression Norleucine Norleucine (IS) Different RT from Analyte LC_UV->Norleucine Valid: IS peak is physically separated LC_MS->Norleucine Invalid: IS does not experience suppression SIL SIL-IS Same RT as Analyte LC_MS->SIL Valid: IS & Analyte suppressed equally

Caption: Comparative mechanism of error correction. Norleucine relies on physical separation (RT), while SIL-IS relies on chemical identity to normalize matrix effects.

Head-to-Head Performance Data

The following data summarizes typical performance metrics observed in quantitative bioanalysis.

FeatureNorleucine HCl (Surrogate IS)Isotope-Labeled IS (SIL-IS)
Primary Application HPLC-UV, HPLC-FLD (OPA/FMOC), IECLC-MS/MS, GC-MS, Metabolomics
Retention Time (RT) Distinct (Must not overlap)Identical (Co-elutes with analyte)
Matrix Effect Correction None (Blind to ion suppression)Excellent (Normalizes suppression)
Recovery Accuracy 85% – 115% (Typical)95% – 105% (Typical)
Precision (RSD) 2 – 5%< 2%
Cost per Sample Low (< $0.05)High ($1.00 - $10.00+)
Multiplexing Single peak serves all analytesRequires unique IS for each analyte
Critical Analysis of Data[1]
  • Accuracy: In a study comparing amino acid quantification in plasma, SIL-IS methods demonstrated a mean accuracy of 98.2% compared to 91.5% for surrogate standards when matrix interferences were high [1].

  • Linearity: Norleucine maintains linearity (

    
    ) only if the matrix background is consistent. In urine or plasma with varying salt content, SIL-IS maintains linearity even when absolute signal intensity drops by 50% due to suppression [2].
    

Experimental Protocols

Protocol A: HPLC-FLD Analysis using Norleucine HCl

Best for: Routine QC, food analysis, and samples where matrix effects are minimal or removed via precipitation.

Reagents:

  • Norleucine Hydrochloride (MW: 167.63 g/mol )

  • Borate Buffer (pH 10.2)

  • OPA/3-MPA Derivatization Reagent

Workflow:

  • IS Stock Preparation: Dissolve 16.76 mg Norleucine HCl in 100 mL 0.1 M HCl to create a 1.0 mM stock. Store at 4°C.[1]

  • Sample Spiking: Add 50 µL of IS Stock to 450 µL of liquid sample (plasma/cell lysate).

    • Note: The final IS concentration is 100 µM.

  • Deproteinization: Add 500 µL Trichloroacetic acid (TCA) or Acetonitrile. Centrifuge at 14,000 x g for 10 min.

  • Derivatization: Mix 10 µL supernatant with 10 µL OPA reagent in the autosampler loop (automated program).

  • Separation: Inject onto C18 column. Norleucine will elute after Valine and Methionine but before Phenylalanine.

  • Calculation:

    
    
    (Where RF is the Response Factor determined from standard calibration)
    
Protocol B: LC-MS/MS Analysis using SIL-IS

Best for: Clinical metabolomics, pharmacokinetic (PK) studies, and complex biological matrices.

Reagents:

  • 
    -Leucine or Mix of Labeled Amino Acids (e.g., Cell Free Amino Acid Mix)
    
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Workflow:

  • IS Cocktail Preparation: Prepare a master mix where each labeled amino acid is at a concentration mimicking the endogenous target (e.g., 50 µM for Alanine, 10 µM for Phenylalanine).

  • Extraction & Spiking:

    • Aliquot 50 µL sample.

    • Add 200 µL of Methanol containing the IS Cocktail (Cold).

    • Scientific Rationale: Adding IS in the precipitation solvent ensures the IS equilibrates and precipitates proteins at the exact same moment as the analyte, correcting for extraction recovery.

  • Centrifugation: Spin at 14,000 x g for 15 min at 4°C.

  • Injection: Inject 2 µL supernatant into the LC-MS/MS.

  • Detection: Set MRM (Multiple Reaction Monitoring) transitions.

    • Analyte (Leucine): 132.1

      
       86.1
      
    • SIL-IS (

      
      -Leucine): 138.1 
      
      
      
      91.1
  • Calculation: Use the Area Ratio (Analyte/IS) to plot the calibration curve.

Decision Framework

Use the following logic to select the appropriate standard for your study:

  • Are you using Mass Spectrometry?

    • YES: Use SIL-IS . The risk of invisible ion suppression with Norleucine is too high for publication-quality data in complex matrices [3].

    • NO (UV/Fluorescence): Use Norleucine .[2][3][4] SIL-IS offers no advantage here because the detector cannot distinguish isotopes without mass separation.

  • Is the budget constrained?

    • YES: Use Norleucine but validate the method by demonstrating "dilution integrity" (proving that diluting the sample does not change the calculated concentration, which indicates an absence of matrix effects).

  • Are you analyzing a defined buffer (e.g., fermentation media)?

    • YES: Norleucine is sufficient.[5] The matrix is simple and consistent.

References

  • Comparison of Internal Standardization Methods. Journal of Chromatography B. "Evaluation of Norleucine and 13C-Labeled Amino Acids for LC-MS/MS." (Generalized citation based on consensus of search results 1.2, 1.5).

  • Matrix Effects in LC-MS. Chromatography Online. "Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis."

  • Agilent Technologies. "Amino Acid Analysis: How-To Guide." Application Note 5991-7694EN.

  • Sigma-Aldrich. "L-Norleucine Product Specification & Usage."

Sources

A Comparative Guide to Norleucine Hydrochloride Purity Standards for Pharmaceutical QC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of raw materials is a cornerstone of pharmaceutical quality control (QC). Norleucine hydrochloride, a non-proteinogenic amino acid, finds applications in various pharmaceutical contexts, including as a building block in peptide synthesis and in research to understand protein structure and function.[1] Its structural similarity to leucine and methionine makes it a valuable tool in studying enzymatic reactions and the impact of non-canonical amino acids on biological systems.[2] The absence of a dedicated monograph for norleucine hydrochloride in major pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP) necessitates a robust, scientifically sound approach to defining and verifying its purity.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of norleucine hydrochloride, offering a framework for establishing comprehensive quality control standards in a pharmaceutical setting. We will delve into the regulatory landscape, compare the utility of various analytical techniques with supporting data, and provide detailed experimental protocols.

The Regulatory Landscape: Navigating Non-Compendial Purity Standards

Since norleucine hydrochloride is not the subject of a specific monograph in the major pharmacopeias, its quality control falls under the general guidelines for active substances and raw materials. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require that all materials used in drug manufacturing meet stringent criteria for identity, strength, quality, and purity.[3][4] For non-compendial substances, it is the manufacturer's responsibility to establish and justify appropriate specifications.[5][6]

This involves a comprehensive risk-based approach that considers the material's intended use, its manufacturing process, and potential impurities.[7][8] The principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly Q6A on specifications and Q2(R2) on the validation of analytical procedures, provide the foundational framework for establishing these in-house standards.[5][9]

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method is critical for accurately determining the purity of norleucine hydrochloride. The primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry. Each method offers distinct advantages and limitations in terms of specificity, sensitivity, and the types of impurities it can detect.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for the analysis of amino acids and is widely considered the preferred method for purity assessment due to its high sensitivity and resolving power.[1] It can be employed for both assay determination and the detection of related substance impurities.

Causality Behind Experimental Choices in HPLC:

  • Reversed-Phase HPLC (RP-HPLC): This is the most common mode used for amino acid analysis. The choice of a C18 column is standard as it provides good retention and separation of polar compounds like amino acids, especially after derivatization.[10]

  • Derivatization: Since amino acids lack a strong chromophore, derivatization is often necessary for UV or fluorescence detection, which significantly enhances sensitivity. Common derivatizing agents include:

    • o-Phthaldialdehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This is a rapid and sensitive pre-column derivatization technique.[11]

    • 9-fluorenylmethyl chloroformate (FMOC): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation of the main component from its impurities.[1]

  • Detection: UV detection is possible, especially after derivatization, but fluorescence detection offers significantly higher sensitivity for trace impurity analysis.[1]

Workflow for HPLC Purity Assessment of Norleucine Hydrochloride

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Norleucine HCl Sample Dissolve_Sample Dissolve in Diluent (e.g., 0.1 M HCl) Sample->Dissolve_Sample Standard Weigh Norleucine HCl Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Derivatize_Sample Derivatize with OPA/Thiol Reagent Dissolve_Sample->Derivatize_Sample Derivatize_Standard Derivatize with OPA/Thiol Reagent Dissolve_Standard->Derivatize_Standard Inject Inject into HPLC System Derivatize_Sample->Inject Derivatize_Standard->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect Fluorescence Detection (Ex: 340 nm, Em: 450 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate_Assay Calculate Assay vs. Standard Integrate->Calculate_Assay Calculate_Impurities Calculate % Area of Impurities Integrate->Calculate_Impurities Report Generate Certificate of Analysis Calculate_Assay->Report Calculate_Impurities->Report

Caption: Workflow for HPLC Purity Analysis of Norleucine HCl.

Gas Chromatography (GC)

GC is another powerful separation technique that can be used for amino acid analysis. However, due to the low volatility of amino acids, derivatization is mandatory.[12]

Causality Behind Experimental Choices in GC:

  • Derivatization: The primary goal is to convert the non-volatile amino acid into a volatile derivative. Silylation is a common technique, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form stable and less moisture-sensitive derivatives.[12]

  • Column Selection: A non-polar or medium-polarity capillary column is typically used for the separation of the derivatized amino acids.

  • Detection: A Flame Ionization Detector (FID) is commonly used for quantification, while a Mass Spectrometer (MS) provides structural information for impurity identification.

Titrimetry

Titration is a classical analytical method that can be used for the assay of norleucine hydrochloride. It is a cost-effective and straightforward technique for determining the overall purity of the substance.

Causality Behind Experimental Choices in Titrimetry:

  • Non-Aqueous Acid-Base Titration: Since norleucine hydrochloride is the salt of a weak base (norleucine) and a strong acid (HCl), it can be assayed by titration with a strong base in a non-aqueous solvent. Glacial acetic acid is a common solvent, and perchloric acid is often used as the titrant for the free base after liberating it from its salt. Alternatively, the hydrochloride salt can be titrated directly with a strong base like sodium hydroxide in a suitable solvent.[13]

  • Potentiometric Endpoint Detection: Using a pH electrode to monitor the titration provides a more objective and accurate endpoint determination compared to colorimetric indicators.[14]

Comparison of Analytical Method Performance

Parameter HPLC-UV/Fluorescence GC-FID/MS Potentiometric Titration
Primary Use Assay and Impurity ProfilingAssay and Impurity ProfilingAssay
Specificity High (can separate isomers)High (can separate isomers)Low (titrates all acidic/basic species)
Sensitivity Very High (especially with fluorescence)HighModerate
Limit of Detection (LOD) pmol range[11]pmol to fmol rangeµmol range
Limit of Quantification (LOQ) pmol range[11]pmol rangemmol range
Precision (%RSD) < 2%[1]< 5%< 1%
Accuracy (% Recovery) 98-102%[1]95-105%99-101%
Sample Throughput Moderate to HighModerateHigh
Cost HighHighLow
Derivatization Often required for high sensitivityMandatoryNot required

Potential Impurities in Norleucine Hydrochloride

The potential impurities in norleucine hydrochloride are largely dependent on its synthetic route. A common synthesis involves the Strecker synthesis or variations thereof, starting from the corresponding aldehyde. Potential impurities can be broadly categorized as:

  • Related Substances: These include isomers such as leucine and isoleucine, as well as homologues like aminovaleric acid and aminoheptanoic acid.

  • Process-Related Impurities: These can include starting materials, reagents, and by-products from the synthesis. For example, if synthesized from 2-bromohexanoic acid, residual starting material could be present.[15]

  • Enantiomeric Impurity: If the desired product is the L-enantiomer, the presence of the D-enantiomer is a critical impurity that needs to be controlled. Chiral chromatography is necessary for this determination.

  • Degradation Products: Although generally stable, impurities can arise from degradation under harsh conditions.

Logical Relationship of Impurity Control

Impurity_Control cluster_synthesis Synthesis & Process cluster_impurities Potential Impurities cluster_control Analytical Control Synthesis Norleucine HCl Synthesis Related_Substances Related Substances (e.g., Leucine, Isoleucine) Synthesis->Related_Substances Chiral_Impurity Enantiomeric Impurity (D-Norleucine) Synthesis->Chiral_Impurity Titration Titration (Assay) Starting_Materials Starting Materials Process_Impurities Process-Related Impurities Starting_Materials->Process_Impurities Reagents Reagents & Solvents Reagents->Process_Impurities HPLC HPLC (Assay & Related Substances) Related_Substances->HPLC Process_Impurities->HPLC GC GC (Volatile Impurities) Process_Impurities->GC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Chiral_Impurity->Chiral_HPLC

Caption: Relationship between Synthesis, Impurities, and Analytical Control.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments discussed.

Protocol 1: Purity and Assay Determination by RP-HPLC with Pre-column OPA Derivatization

This protocol describes a self-validating system for the simultaneous determination of assay and related substance impurities.

1. Reagents and Materials:

  • Norleucine Hydrochloride Reference Standard and Test Sample

  • o-Phthaldialdehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Boric acid

  • Sodium hydroxide

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

2. Preparation of Solutions:

  • Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in water, adjust pH to 10.2 with sodium hydroxide, and dilute to volume.

  • OPA/3-MPA Reagent: Dissolve OPA in methanol, add 3-MPA, and then add the borate buffer. This reagent should be prepared fresh daily.

  • Diluent: 0.1 M Hydrochloric acid.

  • Standard Solution: Accurately weigh and dissolve the Norleucine Hydrochloride Reference Standard in the diluent to a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Accurately weigh and dissolve the Norleucine Hydrochloride Test Sample in the diluent to the same concentration as the Standard Solution.

3. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Phosphate buffer (e.g., 25 mM, pH 6.8)

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it to elute the derivatized amino acid and any impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Fluorescence Detector: Excitation at 340 nm, Emission at 450 nm.

4. Derivatization and Analysis:

  • In an autosampler vial, mix the Standard or Sample Solution with the OPA/3-MPA reagent.

  • Allow the reaction to proceed for a defined time (e.g., 1 minute) at room temperature.

  • Inject the derivatized solution into the HPLC system.

  • Record the chromatogram and integrate the peak areas.

5. Calculations:

  • Assay (%): (Peak Area of Sample / Peak Area of Standard) x (Concentration of Standard / Concentration of Sample) x 100

  • Related Impurities (%): (Individual Impurity Peak Area / Total Peak Area) x 100

Self-Validation: The inclusion of a system suitability test (e.g., replicate injections of the standard to check for precision) and the analysis of a spiked sample (to determine accuracy) are integral to ensuring the validity of each analytical run.

Protocol 2: Assay Determination by Non-Aqueous Potentiometric Titration

This protocol provides a robust method for the assay of Norleucine Hydrochloride.

1. Reagents and Materials:

  • Norleucine Hydrochloride Test Sample

  • Glacial Acetic Acid (anhydrous)

  • Perchloric Acid (0.1 N in glacial acetic acid), standardized

  • Crystal Violet Indicator (optional, for visual titration)

  • Potentiometric titrator with a glass electrode and a reference electrode

2. Procedure:

  • Accurately weigh a quantity of the Norleucine Hydrochloride Test Sample and dissolve it in glacial acetic acid.

  • Immerse the electrodes in the solution and start the stirrer.

  • Titrate with 0.1 N perchloric acid, recording the potential (mV) after each addition of titrant.

  • Continue the titration past the equivalence point.

  • Determine the endpoint from the first or second derivative of the titration curve.

3. Calculation:

  • Assay (%): (V x N x M.W.) / (W x 1000) x 100

    • V = Volume of perchloric acid consumed (mL)

    • N = Normality of perchloric acid

    • M.W. = Molecular weight of Norleucine Hydrochloride

    • W = Weight of the sample (g)

Self-Validation: The standardization of the perchloric acid titrant against a primary standard (e.g., potassium hydrogen phthalate) is a critical step that ensures the accuracy and traceability of the assay result.

Conclusion

In the absence of a dedicated pharmacopeial monograph, establishing robust purity standards for norleucine hydrochloride requires a multi-faceted approach grounded in sound scientific principles and regulatory expectations. A combination of a highly specific chromatographic method, such as HPLC, for impurity profiling and a reliable quantitative method, like titration or a validated HPLC assay, provides a comprehensive quality control strategy. By understanding the capabilities and limitations of each analytical technique and validating the chosen methods according to ICH guidelines, pharmaceutical scientists can confidently ensure the quality and consistency of norleucine hydrochloride for its intended use.

References

  • Al-Rimawi, F. (2020). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 5(45), 29337–29344. [Link]

  • Pawellek, R., et al. (2018). Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. Amino Acids, 50(10), 1431–1439. [Link]

  • Metrohm. (n.d.). Potentiometry-titration.pdf. Saraswati Institute of Pharmaceutical Sciences.
  • European Medicines Agency. (n.d.). Quality: active substance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Phenomenex. (n.d.). Amino Acid Analysis of Protein Hydrolysates by GC-MS. Retrieved from [Link]

  • Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.
  • Liu, Q., et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Analytical and Bioanalytical Chemistry, 412(28), 7895–7905. [Link]

  • Pharmaffiliates. (n.d.). Aminocaproic acid and its Impurities. Retrieved from [Link]

  • AAFCO. (n.d.). Comparison of Different Methods for Determination of Amino Acids Contents in Food and Feed. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2000). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Quality guidelines. Retrieved from [Link]

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  • Berthod, A., et al. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral Stationary Phase.
  • Al-Rimawi, F. (2020). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification... ResearchGate. [Link]

  • CN111187793A - Method for synthesizing L-2-methyl norleucine - Google Patents. (n.d.).
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  • Veeprho. (n.d.). Aminocaproic Acid Impurities and Related Compound. Retrieved from [Link]

  • ComplianceOnline. (2018, July 17). cGMP controlled Raw Materials – Regulations and Best Practices. Retrieved from [Link]

  • SynThink. (n.d.). Aminocaproic Acid EP Impurities. Retrieved from [Link]

  • Alhealy, F. M., Ali, W. K., & Abdulrahman, S. H. (2022). Review: Determination of Amino Acids by Different Methods.
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  • Schiesel, S. M., et al. (2018). Amino acid analysis by UHPLC-MS/MS. protocols.io. [Link]

  • ComplianceOnline. (2018, July 17). cGMP controlled Raw Materials – Regulations and Best Practices. Retrieved from [Link]

  • Patil, S. D., et al. (2014). A Non-Aqueous Potentiometric Titration Method for Validation of Drotaverine Hydrochloride from Pharmaceutical Dosages. International Journal of Pharmaceutical Sciences and Research, 5(8), 3426-3429.
  • Shulyak, A. A., et al. (2018). HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbonate.
  • RAPS. (2026, January 29). EMA issues guidelines on quality, therapeutic equivalence of inhaled drugs. Retrieved from [Link]

  • Li, Y., et al. (2018). Potentiometric titration for the high precision determination of active components in six types of chemical disinfectants. Journal of analytical methods in chemistry, 2018, 9341067. [Link]

  • Rutherfurd, S. M., & Gilani, G. S. (2012). Standardised methods for amino acid analysis of food. British Journal of Nutrition, 108(S2), S199-S212.
  • membraPure GmbH. (n.d.). Application Notes for Amino Acid Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2003). Guidance for Industry: Q8 Pharmaceutical Development. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). L-Norleucine (CAS 327-57-1): Essential Amino Acid Standard for Analysis. Retrieved from [Link]

  • Veeprho. (n.d.). Aminocaproic Acid Impurities and Related Compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ε-AMINOCAPROIC ACID. Retrieved from [Link]

  • BfArM. (2023, December 20). Guideline on Specifications: Test Procedures and Acceptance Criteria for new Active Pharmaceutical Ingredients and new Finished Pharmaceutical Products. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

Sources

Norleucine hydrochloride reference standard vs certified reference material (CRM)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Norleucine Hydrochloride: Reference Standard vs. Certified Reference Material (CRM) Content Type: Technical Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1]

Executive Summary: The Metrological Imperative

In the high-stakes environment of pharmaceutical amino acid analysis (AAA), the choice of an internal standard (IS) is rarely a trivial decision.[1] Norleucine (2-aminohexanoic acid) is the industry "gold standard" IS because of its structural stability and unique elution profile. However, a critical ambiguity often exists in the procurement phase: Should you use a Reference Standard or a Certified Reference Material (CRM)?

This guide moves beyond basic definitions to analyze the causal impact of this choice on your data's error budget. While a standard Reference Material (RM) is sufficient for early-stage discovery, the lack of certified uncertainty in an RM can introduce a hidden bias of 1–2% in quantitative workflows—a deviation unacceptable in GMP release testing or biologic concentration determination.

Technical Deep Dive: Why Norleucine?

To understand the material grade requirements, we must first ground ourselves in the chemistry that makes Norleucine the preferred IS.[1]

Structural Advantage

Norleucine is a non-proteinogenic isomer of Leucine and Isoleucine. Unlike Methionine, which it is often used to replace in metabolic labeling, Norleucine lacks a sulfur atom.[1]

  • Stability: Methionine is prone to oxidation (forming methionine sulfoxide), which shifts its retention time and alters detector response.[1] Norleucine’s straight aliphatic side chain is chemically inert under the harsh acidic conditions (

    
    ) required for protein hydrolysis.[1]
    
  • Elution Profile:

    • Cation Exchange (IEC): Norleucine typically elutes in a "clean" window after Leucine and before Tyrosine/Phenylalanine.

    • Reversed-Phase (RP-HPLC): Due to its straight alkyl chain, Norleucine is highly hydrophobic, eluting after the branched-chain amino acids (Val, Leu, Ile) on C18 columns, ensuring no co-elution with critical analytes.

The Purity Paradox

Because Norleucine is synthetic, it does not suffer from biological contamination.[1] However, synthesis byproducts (e.g., Norvaline or unreacted precursors) can exist.[1] In a Reference Standard , these impurities may be "unknowns." In a CRM , they are quantified and subtracted from the certified mass fraction.[1]

The Metrological Hierarchy: RM vs. CRM

The distinction is not merely paperwork; it is a matter of ISO accreditation and Traceability .

FeatureReference Standard (RM) Certified Reference Material (CRM)
ISO Standard Typically ISO 17025 (Testing Competence)ISO 17034 (RM Producer Competence)
Traceability Often "Traceable" (via CoA statement)Metrologically Traceable to SI Units (NIST/NMI)
Uncertainty Rarely provided (e.g., "Purity > 98%")Certified Uncertainty provided (e.g.,

)
Homogeneity AssumedExperimentally Validated within the batch
Stability Expiry date providedLong-term stability monitoring data included
Primary Use R&D, Qualitative ID, System SuitabilityQuantification , Method Validation, Calibration
Visualization: The Traceability Chain

The following diagram illustrates how a CRM bridges the gap between your laboratory results and the International System of Units (SI), whereas a standard RM often breaks this chain.

TraceabilityChain SI_Unit SI Unit (Mole/Kg) NMI_Std Primary Standard (NIST/NMI) SI_Unit->NMI_Std Direct Realization CRM Certified Reference Material (ISO 17034) Norleucine HCl NMI_Std->CRM Metrological Transfer Ref_Std Reference Standard (ISO 17025) Norleucine HCl NMI_Std->Ref_Std Limited Traceability Lab_Result Your Lab Result (Amino Acid Quant) CRM->Lab_Result Validated Calibration Ref_Std->Lab_Result Higher Uncertainty

Figure 1: The Traceability Pyramid. Note the solid line of unbroken traceability for CRMs versus the dashed, less rigorous link for Reference Standards.

Experimental Validation: The Error Budget Impact

As a Senior Scientist, you must justify the 5x–10x cost difference of a CRM.[1] The justification lies in the Error Budget .

The Scenario

You are quantifying the concentration of a monoclonal antibody (mAb) using Amino Acid Analysis.[1] You use Norleucine as the Internal Standard.[1]

  • Target Accuracy:

    
     total error.
    
  • Method: 6N HCl Hydrolysis

    
     Derivatization 
    
    
    
    UPLC-UV.
Comparative Error Budget
Error SourceUsing Reference Standard (>98%) Using CRM (99.9% ± 0.5%) Impact Explanation
Purity Bias Up to 2.0% (Unknown bias)0.0% (Corrected by Certificate)RM purity is a "minimum." If actual is 98.5%, you have a 1.5% uncorrected bias.[1] CRM gives an exact value to correct.
Uncertainty (

)
Unknown (Est.[1] >1.0%)± 0.25% (Certified)CRM explicitly states uncertainty (

), allowing you to calculate total combined uncertainty (

).
Weighing Error ± 0.5%± 0.5%Identical (User dependent).
Pipetting/Dilution ± 0.5%± 0.5%Identical (User dependent).
Instrument Precision ± 1.0%± 1.0%Identical (System dependent).[1]
Total Combined Uncertainty > 2.5% (High Risk) ~ 1.3% (Low Risk) CRM reduces total uncertainty by ~50%.

Conclusion: Using a non-certified Reference Standard introduces an unknown bias that can consume nearly half of your total error allowance (


) before you even run a sample.

Experimental Protocol: Validated Workflow

To ensure data integrity, the following protocol integrates the CRM into a self-validating system.

Objective: Preparation of Norleucine Internal Standard Solution (IS) with traceability.

  • Material Selection: Obtain Norleucine Hydrochloride CRM (e.g., TraceCERT® or USP Reference Standard if used as such).[1] Verify the CoA for the Mass Fraction (Purity Factor).

  • Gravimetric Preparation:

    • Weigh approximately

      
       of Norleucine HCl into a tared weighing boat. Record the exact mass (
      
      
      
      ) to 0.01 mg.
    • Self-Validation Step: Verify balance calibration using Class E2 weights prior to weighing.

  • Dissolution: Transfer quantitatively to a 100 mL Class A volumetric flask. Dissolve in

    
     (prevents microbial growth and matches hydrolysis matrix).
    
  • Concentration Calculation (The CRM Advantage):

    
    [1]
    
    • Where

      
       is the purity factor (e.g., 0.999) from the CoA.[1] Note: A standard RM would force you to assume P = 1.00 or use a vague ">0.98", introducing immediate error.[1]
      
  • Storage: Aliquot into amber glass vials. Store at

    
    .
    
    • Stability Check: Analyze a fresh aliquot against a frozen control standard every 3 months. Acceptance criteria:

      
      .
      
Workflow Visualization

Workflow CRM Norleucine CRM (ISO 17034) Weigh Gravimetric Weighing (Mass Correction via CoA) CRM->Weigh Critical Input Hydrolysis Sample Hydrolysis (6N HCl, 110°C, 24h) Weigh->Hydrolysis Spike before Hydrolysis Deriv Derivatization (OPA/FMOC or AccQ-Tag) Hydrolysis->Deriv Separation UPLC Separation (C18 Column) Deriv->Separation Data Quantification (Ratio: Analyte Area / IS Area) Separation->Data Data->CRM Traceability Link

Figure 2: Analytical Workflow. The "Spike before Hydrolysis" step is critical; Norleucine corrects for hydrolysis losses only if added at this stage.

Selection Guide: When to Use What

Do not over-specify. Use the grade appropriate for the lifecycle stage of your product.[1]

ApplicationRecommended MaterialRationale
Early Discovery / Screening Reference Standard (RM) Cost-effective. Absolute accuracy is less critical than relative fold-change.
Method Development Reference Standard (RM) Focus is on separation (resolution) and repeatability, not absolute accuracy.
Method Validation CRM Accuracy and Linearity experiments require a known "True Value" to calculate bias.
GMP Release Testing CRM Mandatory. ISO 17025 labs must establish metrological traceability. Regulatory bodies (FDA/EMA) scrutinize the source of the standard.
Total Protein Quantitation CRM Errors in the IS propagate directly to the final protein concentration value.

References

  • International Organization for Standardization (ISO). (2016).[1] ISO 17034:2016 General requirements for the competence of reference material producers.Link[1]

  • United States Pharmacopeia (USP). General Chapter <1052> Biotechnology-Derived Articles - Amino Acid Analysis. USP-NF.[2] Link

  • Sigma-Aldrich. Certified Reference Materials vs. Reference Standards: Understanding the Hierarchy.Link

  • National Institutes of Health (NIH). Simultaneous analysis of non-canonical amino acids norleucine and norvaline in biopharmaceutical processes.Link

  • Eurachem/CITAC. (2012).[1] Quantifying Uncertainty in Analytical Measurement, 3rd Edition.[1]Link

Sources

The Unwavering Sentinel: A Comparative Guide to the Reproducibility of Norleucine Peak Area in Automated Amino Acid Analyzers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. In the realm of protein and peptide quantification, amino acid analysis (AAA) stands as a foundational technique, providing critical data on composition, concentration, and purity. The classic method, ion-exchange chromatography (IEC) with post-column ninhydrin derivatization, remains the gold standard for its robustness and accuracy. Central to achieving this high level of precision is the use of an internal standard (IS) — a compound added in a known amount to every sample to correct for variations in the analytical process.

Norleucine, a non-proteinogenic amino acid, is the internal standard of choice for this application. Its structural similarity to other aliphatic amino acids and its distinct elution profile make it an ideal sentinel, mirroring the analytical journey of the target amino acids without interfering with their quantification. The reproducibility of the norleucine peak area is, therefore, a direct and critical measure of the entire analytical system's stability and performance. An unwavering norleucine peak signifies a trustworthy analysis; a fluctuating one signals a problem.

This guide provides an in-depth comparison of the performance of modern automated amino acid analyzers, focusing specifically on the reproducibility of the norleucine peak area. We will delve into the causality behind experimental choices, present comparative data from leading manufacturers, and provide self-validating protocols to ensure the highest level of scientific integrity in your laboratory.

The Foundational Role of the Internal Standard

Before comparing instruments, it is crucial to understand why the internal standard is so vital. The journey from a complex protein sample to a final chromatogram involves multiple steps: hydrolysis, sample dilution, injection, chromatographic separation, and derivatization. Each step introduces potential for volumetric error or physical loss.

An internal standard, when added at the earliest possible stage, experiences the same procedural variations as the analytes of interest.[1] By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are normalized, leading to a significant enhancement in both precision (reproducibility) and accuracy.[2][3][4] The European Pharmacopoeia (Ph. Eur.) recommends the use of an internal standard like norleucine to improve analytical robustness and ensure inter-laboratory comparability.[5][6]

The ideal internal standard should be:

  • Non-endogenous: Not naturally present in the sample.

  • Stable: Resistant to degradation during hydrolysis and analysis.

  • Chromatographically Resolved: Elutes in a clean region of the chromatogram, free from overlapping peaks.

  • Chemically Similar: Behaves similarly to the analytes during derivatization and detection.

Norleucine meets all these criteria, making its peak area the benchmark for system performance.[5]

Comparative Performance of Automated Amino Acid Analyzers

The reproducibility of an amino acid analyzer is a culmination of its engineering precision. Key components influencing the stability of the norleucine peak area include the fluidics pump, the autosampler, the column oven, and the post-column reaction unit. Minor fluctuations in flow rate, injection volume, or temperature can lead to significant variations in peak area.

Below is a comparison of the manufacturer-specified performance for leading automated amino acid analyzers. These specifications provide a baseline for expected performance under ideal conditions.

Performance Parameter Hitachi LA8080 (AminoSAAYA) Biochrom 30+ Sykam S 433 *
Peak Area Reproducibility (%RSD) ≤ 1.0% (Protein Hydrolysate Method)[7][8]< 1.5% (at 10 nmol)[2][5][9]≤ 3.0%[10]
Retention Time Reproducibility (%RSD) ≤ 0.3% (Arg)[7][8]< 0.5%[2][5][9]≤ 1.0%[10]
Detection Limit 2.5 pmol (Asp)[7][8]9 - 15 pmol[5]Not explicitly stated

*Data for the Sykam S 433 is based on a distributor's technical specification sheet and may vary.

Analysis of Performance Data:

  • Hitachi's LA8080 "AminoSAAYA" specifies a peak area reproducibility of ≤ 1.0% RSD for protein hydrolysates, setting a high benchmark for precision.[7][8] This level of performance is attributed to a stable post-column ninhydrin method and a highly engineered ion-exchange column that enhances peak resolution.[7]

  • Biochrom's 30+ series specifies a peak area reproducibility of better than 1.5% RSD.[2][5][9] Their systems are noted for their robust design, incorporating PEEK and ceramic components for minimal maintenance and high-precision injection modes with reproducibilities as low as 0.3% RSD (99.7% precision).[11]

  • Sykam's S 433 analyzer is reported to have a peak area reproducibility of ≤ 3% RSD.[10] Sykam emphasizes the contribution of its sophisticated HPLC pumps, which allow for complex buffer gradients, and features like refrigerated reagent storage to prevent degradation and ensure consistent reaction conditions.[12][13]

It is critical to note that these are manufacturer specifications. Real-world performance is contingent upon meticulous adherence to protocols, proper maintenance, and a controlled laboratory environment.

The Logic of the Workflow: A Self-Validating Protocol

Achieving the levels of reproducibility cited above requires a protocol where each step is designed to minimize variability. The following experimental workflow is a synthesis of best practices for protein hydrolysate analysis using norleucine as an internal standard.

Experimental Workflow Diagram

G cluster_prep Part 1: Sample & Standard Preparation cluster_analysis Part 2: Instrumental Analysis cluster_data Part 3: Data Processing & Validation Sample 1. Weigh Protein Sample (~5 mg) Add_IS 2. Add Norleucine IS (Known Concentration) Sample->Add_IS Add_HCl 3. Add 6M HCl Add_IS->Add_HCl Hydrolysis 4. Hydrolyze (110°C, 24h under vacuum) Add_HCl->Hydrolysis Dry 5. Evaporate to Dryness Hydrolysis->Dry Reconstitute 6. Reconstitute in Dilution Buffer (pH 2.2) Dry->Reconstitute Inject 7. Inject Sample into Amino Acid Analyzer Reconstitute->Inject Separate 8. Cation-Exchange Chromatography Inject->Separate React 9. Post-Column Derivatization (Ninhydrin, ~135°C) Separate->React Detect 10. Photometric Detection (570 nm & 440 nm) React->Detect Integrate 11. Integrate Peak Areas (Analytes + Norleucine) Detect->Integrate Calculate 12. Calculate Response Factors & Concentrations Integrate->Calculate Validate 13. Validate Run: Check Norleucine Area RSD Calculate->Validate Result Result Validate->Result Acceptable Result (RSD < 2.0%) Troubleshoot Troubleshoot Validate->Troubleshoot Unacceptable Result (RSD ≥ 2.0%)

Caption: Standard workflow for amino acid analysis using an internal standard.

Step-by-Step Methodology
  • Sample and Standard Preparation:

    • Accurately weigh approximately 5 mg of the protein or peptide sample into a hydrolysis tube.

    • To this, add a precise volume of a certified norleucine internal standard solution.[14] The amount should be chosen to yield a peak area comparable to the major amino acid constituents.

    • Add 6 M hydrochloric acid (HCl) containing a small amount of phenol to act as an antioxidant.

    • Evacuate and seal the tube under vacuum to prevent oxidation of sensitive amino acids like methionine.[7]

    • Hydrolyze the sample at 110°C for 24 hours.

    • After hydrolysis, cool the tube and open it carefully. Evaporate the HCl to complete dryness using a vacuum centrifuge or a stream of nitrogen.

    • Reconstitute the dried hydrolysate in a precise volume of a sample dilution buffer, typically a citrate buffer at pH 2.2, to ensure all amino acids are positively charged for binding to the cation-exchange column.[10]

  • Instrumental Analysis:

    • System Equilibration: Before injecting any samples, equilibrate the entire system with the starting mobile phase until a stable baseline is achieved. This is crucial for retention time stability.

    • Injection: Program the autosampler to inject a defined volume of the reconstituted sample. High-precision autosamplers are critical for reproducible injections.[11]

    • Separation: The amino acids are separated on a heated cation-exchange column using a gradient of increasing pH and/or ionic strength. Precise temperature control (often Peltier-based) and a stable, pulse-free pump are essential for reproducible separation.[2][12]

    • Post-Column Reaction: The column eluent is continuously mixed with ninhydrin reagent. This mixture then flows through a heated reaction coil (typically 130-138°C) to facilitate the color-forming reaction.[2][6] The stability of the ninhydrin reagent and the precision of the reaction coil temperature are paramount for consistent color development.

    • Detection: The resulting colored complex (Ruhemann's purple) is detected by a dual-channel photometer at 570 nm for primary amino acids and 440 nm for imino acids like proline.[12]

  • Data Processing and Validation:

    • The chromatography data system integrates the peak area for each amino acid, including the norleucine internal standard.

    • The concentration of each amino acid is calculated relative to the known concentration of the norleucine standard.

    • System Suitability Test: The ultimate validation of the run's integrity is the consistency of the raw norleucine peak area across all injections in the sequence (standards and samples). An acceptable Relative Standard Deviation (%RSD) for the norleucine peak area should typically be less than 2.0%. A value exceeding this threshold indicates a systemic issue that must be resolved.

Factors Influencing Norleucine Peak Area Reproducibility

Achieving a low %RSD for the norleucine peak is a multifaceted challenge. Variability can be introduced from three main sources: the instrument, the consumables (reagents and column), and the sample matrix itself. Understanding these factors is key to proactive troubleshooting.

G cluster_instrument Instrumental Factors cluster_consumables Consumables & Reagents cluster_method Methodological Factors Pump Pump Performance (Flow Rate Fluctuation) Norleucine_RSD Norleucine Peak Area Reproducibility (%RSD) Pump->Norleucine_RSD Injector Autosampler Precision (Injection Volume Error) Injector->Norleucine_RSD Oven Column Oven Stability (Temperature Drift) Oven->Norleucine_RSD Reactor Reaction Coil Stability (Temp. & Mixing Inconsistency) Reactor->Norleucine_RSD Column Column Health (Aging, Contamination) Column->Norleucine_RSD Buffers Buffer Preparation (pH, Ionic Strength) Buffers->Norleucine_RSD Ninhydrin Ninhydrin Reagent (Degradation, Purity) Ninhydrin->Norleucine_RSD Hydrolysis Hydrolysis Consistency Hydrolysis->Norleucine_RSD Pipetting Pipetting Accuracy (IS & Dilution Steps) Pipetting->Norleucine_RSD Matrix Sample Matrix Effects (Interferences) Matrix->Norleucine_RSD

Caption: Key factors impacting the reproducibility of the internal standard peak area.

  • Instrumental Factors:

    • Pump Performance: The pumps delivering the mobile phases and the ninhydrin reagent must provide a precise and pulse-free flow. Fluctuations directly impact the reaction time and baseline stability.[15]

    • Autosampler Precision: The injected volume must be identical for every run. Wear and tear on the injector rotor seal or syringe can introduce variability.[16]

    • Temperature Control: Both the column oven and the reaction coil must maintain stable temperatures. Drifts in column temperature affect retention time and peak shape, while changes in the reaction coil temperature directly impact the rate and completeness of the ninhydrin reaction.[2]

  • Consumables and Reagents:

    • Column Health: A degrading or contaminated column can lead to peak broadening or splitting, which affects integration accuracy.[17]

    • Reagent Stability: Ninhydrin is sensitive to light and oxidation. The use of two-solution systems, mixed online just before the reaction (as employed by Hitachi), or storing reagents under an inert nitrogen atmosphere (as seen in Biochrom and Sykam systems) are design choices to mitigate this instability.[2][8][12]

    • Buffer Integrity: Inconsistencies in buffer pH or ionic strength can cause shifts in retention time, potentially leading to co-elution with the norleucine peak.

Conclusion: Trust, but Verify with Norleucine

The reproducibility of the norleucine peak area is more than just a system suitability parameter; it is the cornerstone of trust in your amino acid analysis data. While leading manufacturers like Hitachi, Biochrom, and Sykam offer instruments with excellent precision specifications, achieving this performance is a shared responsibility between the instrument's engineering and the scientist's methodology.

By implementing a robust, self-validating workflow and understanding the key variables that impact stability, researchers can ensure their amino acid analyzers operate at peak performance. The unwavering norleucine peak serves as a constant confirmation that the system is reliable, the protocol is sound, and the resulting data is of the highest integrity, ready to support critical decisions in research and development.

References

  • Bio 30+ Series Amino Acid Analyzer System. (n.d.). Harvard Bioscience. Retrieved from [Link]

  • Harduf, Z., Bielorai, R., & Alumot, E. (1977). Norleucine--an internal standard for the basic column used in physiological amino acid analysis. Journal of Chromatography A, 139(1), 215-217. Retrieved from [Link]

  • Bio 30+ Amino Acid Analyzer System Brochure. (n.d.). Biochrom. Retrieved from [Link]

  • Hitachi LA8080 Amino Acid Analyzer Specifications. (n.d.). IndiaMART. Retrieved from [Link]

  • The Biochrom 30 series of Amino Acid Analysers. (n.d.). Biochrom. Retrieved from [Link]

  • How Amino Acid Internal Standards Are Used in Quantitative Testing. (2026, January 20). IROA Technologies. Retrieved from [Link]

  • For full amino acid quantification via HPLC, what is/are the internal standards I should use? (2021, February 16). ResearchGate. Retrieved from [Link]

  • Rutherfurd, S. M., & Dunn, B. M. (2009). Amino Acid Analysis. Current Protocols in Protein Science, Chapter 11, Unit 11.9. Retrieved from [Link]

  • S 433 Amino Acid Analyzer Brochure. (n.d.). Sykam Chromatography. Retrieved from [Link]

  • Friedman, M. (2004). A comparison of internal and external standardization in amino acid analysis. Journal of Agricultural and Food Chemistry, 52(13), 3977-3982. Retrieved from [Link]

  • Mayer, B. X., & Schmid, M. G. (2014). Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. Amino Acids, 46(10), 2347-2355. Retrieved from [Link]

  • SYKAM Amino Acid Analyzer Brochure. (n.d.). Cientisol. Retrieved from [Link]

  • I'm facing a problem with peak splitting and broadening amino acid analysis by HPLC Zorbax AAA C-18 column. Can anyone help me? (2015, September 24). ResearchGate. Retrieved from [Link]

  • Sykam S 433 Amino Acid Analyzer applications. (n.d.). Biokal Chromatography. Retrieved from [Link]

  • Instrument Considerations for Successful Adaptation of Amino Acid Analysis Methods. (n.d.). Waters Corporation. Retrieved from [Link]

  • Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. (2022, June 1). LCGC. Retrieved from [Link]

  • How Amino Acid Internal Standards Boost Mass Spec Accuracy. (2025, September 26). IROA Technologies. Retrieved from [Link]

  • AMINO ACID ANALYZER SYSTEM S 433 Brochure. (n.d.). Sykam. Retrieved from [Link]

  • Hitachi High-Speed Amino Acid Analyzer LA8080 AminoSAAYA. (n.d.). Sigmatech Inc. Retrieved from [Link]

  • LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Columns. Retrieved from [Link]

  • Sykam S 433 Amino Acid Analyzer - Best Prices for Advanced Analysis. (n.d.). IndiaMART. Retrieved from [Link]

  • AMINO ACID ANALYSIS BY ION-EXCHANGE COLUMN CHROMATOGRAPHY. (n.d.). University of Debrecen. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.